molecular formula C9H11N3O2 B579405 [(Z)-2-phenoxyethylideneamino]urea CAS No. 16742-18-0

[(Z)-2-phenoxyethylideneamino]urea

Katalognummer: B579405
CAS-Nummer: 16742-18-0
Molekulargewicht: 193.206
InChI-Schlüssel: NANMXUXUOHSFNU-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-2-phenoxyethylideneamino]urea, also known as [(Z)-2-phenoxyethylideneamino]urea, is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.206. The purity is usually 95%.
BenchChem offers high-quality [(Z)-2-phenoxyethylideneamino]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Z)-2-phenoxyethylideneamino]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

16742-18-0

Molekularformel

C9H11N3O2

Molekulargewicht

193.206

IUPAC-Name

[(Z)-2-phenoxyethylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c10-9(13)12-11-6-7-14-8-4-2-1-3-5-8/h1-6H,7H2,(H3,10,12,13)/b11-6-

InChI-Schlüssel

NANMXUXUOHSFNU-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)OCC=NNC(=O)N

Synonyme

Phenoxyacetaldehyde semicarbazone

Herkunft des Produkts

United States

Foundational & Exploratory

The Semicarbazone Pharmacophore: A Versatile Scaffold for Next-Generation Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Epilepsy remains a significant global health challenge, affecting approximately 50 million people worldwide, with a substantial portion of patients experiencing inadequate seizure control or dose-limiting side effects from current antiepileptic drugs (AEDs).[1][2] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. In this context, the semicarbazone pharmacophore has emerged as a highly promising and versatile scaffold in the design of new anticonvulsants. Extensive research over the last two decades has elucidated a clear pharmacophoric model and potent mechanisms of action, leading to the discovery of lead candidates with protective indices superior to established drugs like carbamazepine and phenytoin.[1][3][4]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the semicarbazone pharmacophore. It delves into the core structural requirements for anticonvulsant activity, the dual mechanisms of action involving sodium channel blockade and GABAergic modulation, and critical structure-activity relationship (SAR) insights. Furthermore, this guide presents detailed, field-proven protocols for the synthesis and preclinical evaluation of semicarbazone derivatives, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and rotarod neurotoxicity assays. By integrating mechanistic understanding with practical experimental workflows and quantitative data analysis, this document serves as an authoritative resource for advancing the discovery of safer and more effective epilepsy therapies.

PART 1: The Semicarbazone Pharmacophore: A Blueprint for Anticonvulsant Activity

The successful design of semicarbazone-based anticonvulsants hinges on a well-defined, four-point pharmacophore model that has been validated through extensive empirical studies.[5][6][7] This model provides a rational framework for optimizing molecular interactions with key biological targets to suppress seizure activity.

The Four-Point Pharmacophoric Model

The essential structural features required for potent anticonvulsant activity in the semicarbazone class can be distilled into four critical components.[6][8][9] The absence or improper orientation of any of these elements typically leads to a significant loss of efficacy.

  • A) Aryl Hydrophobic Binding Site: This is a lipophilic aryl ring, often a substituted phenyl group, that engages in hydrophobic interactions with the target protein. This region is considered the proximal aryl ring.

  • B) Hydrogen Bonding Domain (HBD): The semicarbazone linker itself (-NH-CO-NH-N=CH-) contains a critical carboxamide (-CONH-) moiety.[1] The NH group is capable of forming essential hydrogen bonds within the binding pocket of the target. Replacing this group with non-hydrogen bonding isosteres, such as –O-CH2–, results in a complete loss of anticonvulsant activity, confirming its importance.[1]

  • C) Electron Donor Moiety: The azomethine (C=N) group within the semicarbazone backbone acts as an electron donor system, which is a common feature among many established AEDs.[8]

  • D) Distal Aryl Ring: The attachment of a second aryl ring to the terminal position of the pharmacophore often enhances potency by increasing van der Waals interactions at the binding site.[8][9][10]

cluster_0 Semicarbazone Pharmacophore Model cluster_1 Key Interactions Pharmacophore Aryl Hydrophobic Site (Proximal Ring) Hydrogen Bonding Domain (-NHCONH-) Electron Donor (C=N) Distal Aryl Ring A_desc Hydrophobic Pocket Interaction Pharmacophore:A->A_desc B_desc H-Bonding with Receptor Pharmacophore:B->B_desc C_desc Electron Donation Pharmacophore:C->C_desc D_desc van der Waals Forces Pharmacophore:D->D_desc

Caption: The Four-Point Pharmacophore Model for Anticonvulsant Semicarbazones.

Dual Mechanism of Action

Semicarbazones exert their anticonvulsant effects primarily through the potent modulation of voltage-gated sodium channels, a mechanism shared with highly effective AEDs like phenytoin and carbamazepine.[1][3][4] By blocking these channels, they prevent the rapid and excessive firing of neurons that initiates and propagates seizure activity. This action is particularly effective against generalized tonic-clonic seizures, which is reflected in their strong performance in the MES test.[11]

In addition to sodium channel blockade, certain semicarbazone derivatives have been shown to inhibit GABA-transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] This inhibition leads to increased synaptic concentrations of GABA, enhancing overall inhibitory tone in the central nervous system and raising the seizure threshold.[2][7] This dual mechanism may contribute to the broad spectrum of activity observed for some lead compounds.

cluster_0 Semicarbazone Action at the Synapse SCZ Semicarbazone Pharmacophore Na_Channel Voltage-Gated Na+ Channel SCZ->Na_Channel Blocks GABA_T GABA-Transaminase (GABA-T) SCZ->GABA_T Inhibits Neuron_Firing Reduced Neuronal Excitability Na_Channel->Neuron_Firing Leads to GABA_Level Increased Synaptic GABA GABA_T->GABA_Level Leads to Seizure Seizure Suppression Neuron_Firing->Seizure GABA_Level->Seizure

Caption: Dual Mechanism of Action for Anticonvulsant Semicarbazones.

Structure-Activity Relationship (SAR) Highlights

Systematic modification of the semicarbazone scaffold has generated a wealth of SAR data, providing clear guidance for lead optimization.

  • Aryl Ring Substitution: The presence of electron-withdrawing groups, particularly halogens (F, Cl, Br) or a nitro group (NO₂), on the proximal aryl ring is a consistent feature of highly active compounds.[1][3] The 4-fluoro substitution has been identified as particularly favorable, yielding some of the most potent analogues.[12][13][14] The general order of activity for substitutions on the primary aryl group is often 4-F > 4-Cl > 4-Br > 4-CH₃.[12][13]

  • Hydrogen Bonding Integrity: As noted, the –CONH– unit is sacrosanct. Substitution of the carboxamido hydrogen with an alkyl group, such as ethyl, abolishes activity, reinforcing the requirement for an unsubstituted H-bonding donor.[1]

  • Distal Ring Variation: The distal aryl ring can be varied to include different heterocyclic systems (e.g., benzothiazole, quinazolinone, oxadiazole) or substituted phenyl rings to fine-tune potency and pharmacokinetic properties.[1][15]

PART 2: Experimental Workflow for Semicarbazone Candidate Evaluation

A standardized, multi-stage workflow is essential for the efficient discovery and characterization of novel semicarbazone anticonvulsants. This process integrates chemical synthesis with a hierarchical series of in vivo assays to assess efficacy and safety.

Start Candidate Design (Based on SAR) Synth Chemical Synthesis & Characterization Start->Synth Screen Primary In Vivo Screening (MES & scPTZ Tests) Synth->Screen Tox Neurotoxicity Assessment (Rotarod Test) Screen->Tox Quant Quantitative Analysis (ED50, TD50, PI) Tox->Quant Lead Lead Candidate Quant->Lead

Caption: Preclinical Screening Workflow for Semicarbazone Anticonvulsants.

Protocol: General Synthesis of Aryl Semicarbazones

This protocol describes a robust and widely used method for the synthesis of semicarbazone derivatives via condensation.[6][16]

Objective: To synthesize an aryl semicarbazone from a substituted phenyl semicarbazide and an appropriate carbonyl compound.

Materials:

  • Substituted phenyl semicarbazide (1.0 eq)

  • Aldehyde or ketone (1.0 eq)

  • Ethanol (95%)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve equimolar quantities of the selected substituted phenyl semicarbazide (e.g., 4-fluorophenyl semicarbazide) and the appropriate carbonyl compound (e.g., 4-chlorobenzaldehyde) in a minimal amount of 95% ethanol.

  • Acidification: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction. The pH should be slightly acidic (pH 4-5).[17]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain reflux for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the reaction mixture in an ice bath to induce crystallization of the product. If precipitation is slow, pouring the solution over crushed ice can facilitate the process.[17]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from 95% ethanol to obtain the pure semicarbazone derivative.

  • Characterization: Dry the final product and confirm its structure and purity using standard analytical techniques (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).[5][17]

Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[11][18][19]

Objective: To determine the anticonvulsant activity of a test compound against electrically induced tonic hindlimb extension.

Materials:

  • Male mice (e.g., CF-1 or C57BL/6, 20-25 g) or rats (Sprague-Dawley, 100-150 g).[11]

  • Electroconvulsive shock generator (e.g., Ugo Basile).

  • Corneal or auricular electrodes.

  • Topical anesthetic (0.5% tetracaine hydrochloride).

  • 0.9% saline solution.

  • Test compound dissolved in an appropriate vehicle (e.g., 0.9% saline, DMSO).

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days prior to testing.[20]

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin, 25-30 mg/kg).[8][14] Testing is performed at the time of peak effect (TPE), typically 30 minutes to 4 hours post-administration.[14][18]

  • Electrode Application: Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[11]

  • Stimulation: Deliver a supramaximal electrical stimulus through the corneal electrodes. Standard parameters are 50 mA for mice and 150 mA for rats, at 60 Hz for 0.2 seconds.[11]

  • Endpoint Assessment: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is the endpoint and indicates that the animal is protected by the drug.[11]

  • Data Analysis: The anticonvulsant potency is expressed as the ED₅₀ (median effective dose), which is the dose required to protect 50% of the animals from the seizure endpoint. The ED₅₀ is calculated using probit analysis.[20]

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a widely used model for identifying compounds effective against non-convulsive (absence) and myoclonic seizures.[19][21]

Objective: To evaluate the ability of a test compound to elevate the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Male mice (20-25 g).

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

  • Test compound and vehicle.

  • Observation chambers.

Procedure:

  • Animal Preparation & Dosing: Follow the same preparation and dosing procedure as in the MES test.

  • PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (typically 85 mg/kg for mice) via subcutaneous injection into the loose skin on the back of the neck.[22] This dose is calculated to induce clonic seizures lasting at least 5 seconds in over 95% of control animals.

  • Observation: Place the animal in an individual observation chamber and observe for up to 30 minutes.

  • Endpoint Assessment: The primary endpoint is the failure to observe a 5-second episode of clonic spasms. An animal that does not exhibit this response is considered protected.

  • Data Analysis: Calculate the ED₅₀, the dose protecting 50% of animals from clonic seizures, using probit analysis.

Protocol: Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit, a common side effect of CNS-active drugs.[6][17]

Objective: To measure motor impairment and determine the median toxic dose (TD₅₀) of a test compound.

Materials:

  • Rotarod apparatus (a rotating rod, typically 1 inch in diameter, rotating at a constant speed, e.g., 6 rpm).

  • Male mice (20-25 g).

  • Test compound and vehicle.

Procedure:

  • Training: Prior to the test day, train the mice to remain on the rotating rod for a set duration (e.g., 1-2 minutes) in at least two consecutive trials. Only animals that meet this criterion are used.

  • Dosing: Administer the test compound or vehicle as described in the efficacy protocols.

  • Testing: At the time of peak effect, place each mouse on the rotarod.

  • Endpoint Assessment: An animal is considered to have failed the test (i.e., exhibited neurotoxicity) if it falls off the rod within the pre-determined time period (e.g., 1 minute).

  • Data Analysis: The neurotoxic potential is expressed as the TD₅₀ (median toxic dose), the dose at which 50% of the animals fail the test. This value is calculated using probit analysis.

PART 3: Data Interpretation and Lead Candidate Prioritization

Effective drug discovery requires rigorous quantitative analysis to compare candidates and prioritize them for further development. The primary metrics derived from the preclinical assays are the ED₅₀, TD₅₀, and the Protective Index (PI).

Calculating the Protective Index (PI)

The PI is a critical measure of a compound's therapeutic window. It is the ratio of the dose causing neurotoxicity to the dose providing anticonvulsant efficacy. A higher PI indicates a safer drug.[1][3]

Formula: Protective Index (PI) = TD₅₀ (Rotarod) / ED₅₀ (MES or scPTZ)

Quantitative Data Summary of Representative Semicarbazones

The table below summarizes the anticonvulsant activity and neurotoxicity of the lead compound 4-(4-Fluorophenoxy) benzaldehyde semicarbazone (C0102862) in comparison to standard AEDs.[1][3][4][23]

CompoundMES ED₅₀ (mg/kg, i.p.)MES ED₅₀ (mg/kg, p.o.)Neurotoxicity TD₅₀ (mg/kg, p.o.)Protective Index (PI = TD₅₀/ED₅₀, oral)
C0102862 12.9[1][3]1.59[1]>500[1]>315 [1][3][4]
Phenytoin 9.523.2[1]>500[1]>21.6 [1][3][4]
Carbamazepine 8.84.9[1]497[1]101 [1][3][4]
Valproate 272231[1]494[1]2.17 [1][3][4]

Data compiled from multiple sources for illustrative comparison.[1][3][4][23]

The data clearly illustrates the remarkable potential of the semicarbazone scaffold. The lead compound, C0102862, demonstrates superior oral potency and a significantly wider safety margin (PI >315) compared to clinically established drugs like carbamazepine (PI 101) and valproate (PI 2.17).[1][3][4]

PART 4: Conclusion and Future Directions

The semicarbazone pharmacophore represents a validated and highly fruitful platform for the discovery of novel anticonvulsant agents. The well-understood SAR, dual mechanism of action, and the identification of potent lead molecules with exceptional preclinical safety profiles provide a solid foundation for further development.[1] The straightforward and robust synthetic routes, coupled with standardized in vivo screening protocols, create an efficient pipeline for generating and evaluating new chemical entities.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of heterocyclic and aryl substitutions at the distal position to improve properties like solubility, metabolic stability, and blood-brain barrier penetration.

  • Mechanism Elucidation: Further investigating the contribution of the GABAergic pathway to the overall anticonvulsant profile of lead compounds.

  • Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies on lead candidates to ensure they possess drug-like properties suitable for clinical development.

By leveraging the foundational knowledge outlined in this guide, drug discovery teams can rationally design and advance the next generation of semicarbazone-based therapies, with the ultimate goal of delivering safer and more effective treatments to patients with epilepsy.

References

  • Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263–286. [Link]

  • Chauhan, A., et al. (2014). Novel Pyrimidine based Semicarbazones: Confirmation of Four Binding Site Pharmacophoric Model Hypothesis for Antiepileptic Activity. Central Nervous System Agents in Medicinal Chemistry, 14(2), 98-107. [Link]

  • Pandeya, S. N. (2012). Semicarbazone--a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263-86. [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 77-85. [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and Structure-Activity Relationship on Anticonvulsant Aryl Semicarbazones. Medicinal Chemistry Research, 14, 333-349. [Link]

  • Singh, P., et al. (2014). Synthesis and Evaluation of Some Novel Semicarbazones Based Benzimidazole Derivatives as Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Research, 5(9), 3735-3741. [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

  • Yogeeswari, P., et al. (2005). Discovery of N-(2,6-Dimethylphenyl)-Substituted Semicarbazones as Anticonvulsants: Hybrid Pharmacophore-Based Design. Journal of Medicinal Chemistry, 48(20), 6202-6211. [Link]

  • Kumar, A., et al. (2014). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Scientific & Academic Research, 3(4), 1-6. [Link]

  • Kumar, R., et al. (2015). Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies. Letters in Drug Design & Discovery, 12(4), 312-320. [Link]

  • Socała, K., & Wlaź, P. (2016). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Kumar, A., et al. (2021). Screening of semicarbazones as anticonvulsant agents. International Journal of Medical Chemistry, 11(10), 1-6. [Link]

  • Pandeya, S. N., et al. (2002). Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(9), 579-82. [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 77-85. [Link]

  • Pandeya, S. N., et al. (2005). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Indian Journal of Pharmaceutical Sciences, 67(4), 472-476. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • Ali, J., et al. (2013). Semicarbazone analogs as anticonvulsant agents: a review. Medicinal Chemistry Research, 23(6), 2691-2703. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

  • Kumar, A., & Sharma, S. (2013). SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION. PharmaTutor, 1(2), 59-71. [Link]

  • Yogeeswari, P., et al. (2012). Synthesis of novel aryl semicarbazones as Anticonvulsants with GABA-mediated mechanism. Bioorganic & Medicinal Chemistry Letters, 22(15), 5039-5043. [Link]

  • Transpharmation. (n.d.). Epilepsy. Preclinical Neuroscience. [Link]

  • Yogeeswari, P., et al. (2011). Synthesis of aryl semicarbazones as potential anticonvulsant agents. European Journal of Medicinal Chemistry, 46(12), 6033-6038. [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 198-204. [Link]

  • Shetty, S. (2017). Screening methods of Anti-epileptic drugs. SlideShare. [Link]

  • Rathi, H. (2022). Screening models of antiepileptic and nootropic drugs. SlideShare. [Link]

  • Kumar, A., & Narasimhan, B. (2015). A Systematic Review of Semicarbazones as an Anticonvulsant Agent. American Journal of PharmTech Research, 3(4), 2249-3387. [Link]

  • Paruszewski, R., et al. (2015). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Acta Poloniae Pharmaceutica, 72(4), 649-658. [Link]

  • Ali, J., et al. (2013). Semicarbazone Analogs as Anticonvulsant Agents: A Review. Medicinal Chemistry Research, 23, 2691-2703. [Link]

  • Pandeya, S. N., et al. (1999). Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties. Pharmazie, 54(4), 300-2. [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-44. [Link]

  • Socała, K., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(19), 10563. [Link]

  • Kulkarni, S. K. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Experimental Biology, 37, 1-13. [Link]

  • Zeng, Z., et al. (2020). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice. ResearchGate. [Link]

  • Szabó, L., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Löscher, W., & Schmidt, D. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Pharmaceuticals, 16(9), 1205. [Link]

  • Löscher, W., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Epilepsia Open, 1(3-4), 125-136. [Link]

  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 87-93. [Link]

Sources

Technical Guide: Sodium Channel Blocking Mechanism of Semicarbazone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Semicarbazones (SCBs) represent a distinct class of voltage-gated sodium channel (VGSC) blockers, structurally related to phenytoin but possessing a unique pharmacophore that optimizes state-dependent binding. Unlike pore-plugging toxins (e.g., Tetrodotoxin), SCBs function as modulators of channel gating . They preferentially bind to and stabilize the inactivated state of the


 channel, thereby preventing high-frequency repetitive firing (HFRF) without significantly impairing normal low-frequency neurotransmission. This guide details the molecular mechanism, the structural prerequisites for binding (SAR), and the gold-standard electrophysiological protocols required to validate these compounds in a drug discovery setting.

Molecular Pharmacology & Mechanism of Action

The Modulated Receptor Hypothesis

The efficacy of semicarbazone analogs is governed by the Modulated Receptor Hypothesis (MRH) . This model postulates that the affinity of the drug for the receptor is not constant but changes dynamically with the conformational state of the channel (Resting, Open, or Inactivated).

  • Resting State (

    
    ):  Low affinity. At hyperpolarized potentials (e.g., -120 mV), the drug dissociates, allowing normal channel recovery.
    
  • Open State (

    
    ):  Transient access. The drug may enter the pore during activation but does not block instantaneously.
    
  • Inactivated State (

    
    ):  High affinity. Semicarbazones bind tightly to the inactivated conformation (likely interacting with the transmembrane segment S6 in Domain IV).
    
Kinetic Stabilization

By binding to the inactivated state, SCBs shift the voltage-dependence of inactivation to more hyperpolarized potentials (hyperpolarizing shift). This increases the energy barrier for the channel to recover to the resting state (Resting Recovery


 increases), effectively "refractory-clamping" neurons that are firing at pathological frequencies (e.g., during a seizure).
Visualization: State-Dependent Kinetic Model

The following diagram illustrates the kinetic transitions and the preferential binding of Semicarbazones (Drug) to the Inactivated state.

G Resting Resting (R) Open Open (O) Resting->Open Depolarization R_Drug R-Drug (Low Affinity) Resting->R_Drug Kon (Slow) Inactivated Inactivated (I) Open->Inactivated Fast Inact. Inactivated->Resting Recovery I_Drug I-Drug (High Affinity Block) Inactivated->I_Drug Kon (Fast) R_Drug->Resting Koff (Fast) I_Drug->Inactivated Koff (Very Slow) I_Drug->R_Drug Hyperpolarization (Very Slow)

Figure 1: Kinetic state model showing Semicarbazone preferential binding to the Inactivated (I) state, creating a "kinetic trap" (I-Drug) that prevents recovery.

Structure-Activity Relationship (SAR) Matrix

The design of potent semicarbazone blockers relies on the Dimmock Pharmacophore Model . This model identifies four critical structural domains required for interaction with the hydrophobic pocket of the


 channel (likely the local anesthetic binding site).

General Scaffold:



DomainStructural RequirementMechanistic FunctionOptimal Substituents
Aryl Binding Site (A) Lipophilic Aryl Ring (Phenyl/Naphthyl)Interacts with hydrophobic residues (e.g., Phe, Tyr) in the channel pore (S6 segment).4-Fluoro , 4-Chloro, 4-Bromo (Halogens enhance lipophilicity and metabolic stability).
Hydrogen Bonding Domain (HBD) Semicarbazone core (

)
Forms essential H-bonds with polar residues in the receptor site to anchor the molecule.Unsubstituted N-H groups are critical. Methylation of these nitrogens often abolishes activity.
Electron Donor (D) Carbonyl Oxygen (

)
Acts as an H-bond acceptor.Replacement with Thiosemicarbazone (

) often retains activity but alters pharmacokinetics.
Distal Hydrophobic Site Terminal Amine Substituent (

)
Steric fit into the channel fenestration; modulates kinetics of block.Phenyl, substituted phenyl, or bulky alkyl groups.

Key Insight: The "Spacer" distance between the Aryl ring and the HBD is critical. A lack of steric bulk near the imine (


) bond usually favors the correct binding conformation.

Experimental Validation: Electrophysiology Protocols

To validate a semicarbazone analog as a state-dependent


 blocker, you must utilize Whole-Cell Patch-Clamp  recordings. The following protocols are self-validating systems designed to isolate the inactivated state interaction.

Cell Line: HEK293 stably expressing


 (CNS target) or 

(Pain target). Internal Solution: CsF-based (to block

currents and stabilize seal). External Solution: Standard Tyrode’s or ACSF.
Protocol A: Voltage-Dependence of Steady-State Inactivation

Objective: Determine if the drug shifts the inactivation curve hyperpolarized (characteristic of SCBs).

  • Holding Potential (

    
    ):  -120 mV (Ensures 100% channels are Resting).
    
  • Conditioning Pulse: 500 ms steps ranging from -140 mV to -10 mV in 10 mV increments.

  • Test Pulse: Step to 0 mV (10 ms) to measure available current (

    
    ).
    
  • Analysis: Plot normalized current (

    
    ) vs. Conditioning Voltage. Fit with Boltzmann equation:
    
    
    
    
    Success Criteria: A leftward (negative) shift in
    
    
    > 5-10 mV compared to vehicle control.
Protocol B: Recovery from Inactivation (The "Twin-Pulse" Protocol)

Objective: Measure the drug's dissociation rate from the inactivated state (


).
  • 
    :  -120 mV.[1]
    
  • Pulse 1 (P1): Depolarize to 0 mV for 20 ms (Induces Inactivation).

  • Inter-pulse Interval (

    
    ):  Variable recovery at -120 mV (1 ms to 1000 ms).
    
  • Pulse 2 (P2): Depolarize to 0 mV (Assesses recovered channels).

  • Analysis: Plot Fractional Recovery (

    
    ) vs. 
    
    
    
    . Success Criteria: The drug should introduce a slow component to the recovery curve, significantly increasing
    
    
    .
Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating a new analog.

Experiment Start Compound Synthesis (Semicarbazone Analog) QC QC: Solubility & Stability (DMSO Stock) Start->QC Patch Whole-Cell Patch Clamp (HEK-hNav1.2) QC->Patch Protocol_1 Protocol 1: Tonic Block (Resting) (Low Frequency 0.1Hz) Patch->Protocol_1 Protocol_2 Protocol 2: Use-Dependence (High Frequency 10-50Hz) Patch->Protocol_2 Protocol_3 Protocol 3: Inactivation Shift (Boltzmann Analysis) Patch->Protocol_3 Decision Is Block > 50% at Depolarized Potentials? Protocol_1->Decision Protocol_2->Decision Protocol_3->Decision Decision->Start No (Refine SAR) Output Calculate Ki (Inactivated) vs Kr (Resting) Decision->Output Yes

Figure 2: Electrophysiological validation workflow for Semicarbazone analogs.

Therapeutic Implications

The selectivity of semicarbazones for the inactivated state is their primary therapeutic advantage.

  • Seizure Control: During a seizure, neurons depolarize and fire at high frequencies, spending more time in the Inactivated state. Semicarbazones selectively bind to these neurons, leaving healthy, low-frequency neurons (which spend more time in Resting) relatively unaffected.

  • Safety Profile: Because they do not block the channel pore in the resting state (unlike TTX), they have a higher safety margin and lower risk of cardiac toxicity compared to Class 1A antiarrhythmics, provided they are selective for neuronal isoforms (

    
    ).
    

References

  • Dimmock, J. R., et al. (1995).[2] "Pharmacophores of anticonvulsant semicarbazones." European Journal of Medicinal Chemistry. (Context: Foundation of the Dimmock Pharmacophore Model).

  • Catterall, W. A. (2012). "Voltage-gated sodium channels at 60: structure, function and pathophysiology." The Journal of Physiology. (Context: Structural basis of inactivation gating).

  • Silver, K., et al. (2017).[1] "Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides." Current Medicinal Chemistry. (Context: Detailed mechanism of SCBIs and overlap with therapeutic binding sites).

  • Pandeya, S. N., et al. (2012).[3] "Semicarbazone--a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design." Acta Poloniae Pharmaceutica. (Context: SAR and fragment-based design).

  • Bean, B. P., et al. (1983). "Lidocaine block of cardiac sodium channels."[4] Journal of General Physiology. (Context: The foundational "Modulated Receptor Hypothesis" protocol).

Sources

Methodological & Application

Recrystallization solvent systems for phenoxyacetaldehyde semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvent Systems for Phenoxyacetaldehyde Semicarbazone

Abstract This guide details the protocol for the purification of phenoxyacetaldehyde semicarbazone, a crystalline derivative often used for the identification of phenoxyacetaldehyde or as a pharmaceutical intermediate. Due to the amphiphilic nature of the molecule—possessing both a hydrophobic phenoxy tail and a polar semicarbazone head—standard single-solvent systems often fail, leading to "oiling out" or poor yield. This note provides a validated solvent screening methodology, a specific binary solvent protocol (Ethanol/Water), and troubleshooting mechanisms for polymorphism control.

Chemical Context & Solubility Logic

To design an effective recrystallization system, one must analyze the molecular structure-property relationships.[1]

  • The Solute: Phenoxyacetaldehyde semicarbazone contains two distinct domains:[1]

    • Phenoxy Group (

      
      ):  Lipophilic and bulky.[1] It reduces solubility in pure water and increases solubility in non-polar organic solvents (e.g., toluene, ether).[1]
      
    • Semicarbazone Moiety (

      
      ):  Highly polar and capable of extensive hydrogen bonding.[1] This domain drives high melting points (typically 150–180°C for this class) and favors polar solvents like alcohols.[1]
      
  • The Solvent Dilemma:

    • Water:[1][2][3] Too polar.[1] The hydrophobic phenoxy group prevents dissolution even at boiling.

    • Toluene/Benzene: Too non-polar. While the phenoxy group dissolves, the polar head group may remain undissolved or the compound may be too soluble (staying in solution at cold temperatures).

    • The Solution: A binary solvent system (Alcohol/Water) or a medium-polarity solvent (Methanol) is required to balance these competing forces.

Protocol A: Micro-Scale Solvent Screening

Before committing bulk material, perform this screening to determine the optimal solvent ratio for your specific batch profile.

Materials:

  • Test tubes (10 x 75 mm)

  • Heat source (Hot water bath or aluminum block)

  • Solvents: Ethanol (95%), Methanol, Acetone, Toluene, Water.

Procedure:

  • Place ~50 mg of crude phenoxyacetaldehyde semicarbazone into four separate test tubes.

  • Add 0.5 mL of solvent to each tube:

    • Tube A: Ethanol (95%)[1]

    • Tube B: Methanol[1]

    • Tube C: Toluene[1][4]

    • Tube D: Acetone

  • Cold Test: Agitate at room temperature.

    • Result: If it dissolves instantly, the solvent is too good (yield will be low).[1] Discard.

    • Result: If insoluble, proceed to heat.[1]

  • Hot Test: Heat to boiling (use water bath for flammables).

    • Result: If it dissolves completely, this is a candidate.[5][6]

    • Result: If insoluble, add more solvent dropwise (up to 1.5 mL). If still insoluble, the solvent is too poor .[1]

  • Cooling Test: Allow the "Hot Test" successes to cool slowly to room temperature, then to 0°C (ice bath).

    • Target: Heavy precipitation of crystals (not oil).[1]

Data Interpretation Table:

Solvent SystemCold SolubilityHot SolubilityCooling ResultVerdict
Ethanol (95%) Low/ModerateHighCrystalsPrimary Candidate
Methanol ModerateVery HighFew CrystalsRisk of low yield
Toluene ModerateHighOil/CrystalsRisk of oiling out
Water InsolubleInsolubleN/AAnti-solvent only
Acetone HighHighNo CrystalsToo soluble

Protocol B: Bulk Recrystallization (Ethanol/Water System)

This is the standard validated protocol for semicarbazones of ether-aldehydes.

Reagents:

  • Crude Phenoxyacetaldehyde Semicarbazone[1]

  • Solvent A: Ethanol (95% or absolute)[1]

  • Solvent B: Distilled Water (Anti-solvent)

  • Activated Charcoal (Optional, for decolorization)

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimum amount of hot Ethanol (start with 5 mL per gram of solid).

    • Heat on a steam bath/hot plate.[1] Swirl constantly.

    • Add Ethanol dropwise until the solid just dissolves.

    • Note: If colored impurities are present, add 1-2% w/w activated charcoal and boil for 2 minutes.[1]

  • Hot Filtration (Critical):

    • Pre-heat a glass funnel and fluted filter paper (to prevent premature crystallization).[1]

    • Filter the hot solution into a clean flask.

    • Why: Removes insoluble impurities (dust, inorganic salts, charcoal).[1]

  • Nucleation & Anti-Solvent Addition:

    • Reheat the filtrate to boiling.

    • Add hot Water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear the turbidity.

    • Mechanism:[1] This saturates the solution at the boiling point, maximizing yield upon cooling.

  • Crystallization:

    • Remove from heat.[1][5] Cover flask with a watch glass.

    • Allow to cool slowly to room temperature undisturbed.

    • Warning: Rapid cooling or agitation here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice-water bath (0–4°C) for 30 minutes.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash with a small portion of ice-cold 50:50 Ethanol/Water.

    • Dry in a vacuum desiccator or air-dry on porous plate.[1]

Troubleshooting & Polymorph Control

Issue: Oiling Out

  • Symptom:[1][3][7] The product separates as a viscous oil droplet at the bottom of the hot solution rather than crystals.

  • Cause: The temperature is above the melting point of the solvated product, or the solvent mixture is too polar (too much water).

  • Fix: Reheat to dissolve the oil.[1] Add a small amount of Ethanol (Solvent A). Cool very slowly with vigorous stirring once the cloud point is reached to induce nucleation.[1] Seed crystals from a previous batch are highly effective here.

Issue: Low Yield

  • Cause: Too much solvent used or product is too soluble in ethanol.

  • Fix: Evaporate 30% of the solvent volume and re-cool.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

This diagram illustrates the logic flow for determining the correct solvent system based on solubility observations.

SolventSelection Start Start: Solubility Test ColdSol Soluble in Cold Solvent? Start->ColdSol HotSol Soluble in Hot Solvent? ColdSol->HotSol No Discard Discard (Too Soluble) ColdSol->Discard Yes Crystals Crystals form on cooling? HotSol->Crystals Yes Discard2 Discard (Insoluble) HotSol->Discard2 No Select Primary Candidate Crystals->Select Yes (Heavy Precipitate) Binary Use Binary System (Add Water) Crystals->Binary No (Stays Soluble)

Caption: Logical decision matrix for selecting single or binary solvent systems based on thermal solubility profiles.

Figure 2: Recrystallization Workflow

The operational sequence for the Ethanol/Water protocol.

RecrystallizationProtocol Raw Crude Solid Dissolve Dissolve in Hot Ethanol Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolv Add Hot Water (Until Turbid) Filter->AntiSolv Cool Slow Cooling (RT -> 0°C) AntiSolv->Cool Isolate Vacuum Filter & Dry Cool->Isolate

Caption: Step-by-step unit operations for the purification of phenoxyacetaldehyde semicarbazone.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for semicarbazone preparation and recrystallization techniques).

  • Shriner, R. L., Hermann, C. K. F., Morrill, T. C., Curtin, D. Y., & Fuson, R. C. (2003).[1] The Systematic Identification of Organic Compounds (8th ed.).[1] Wiley.[1] (Authoritative source on derivative melting points and purification). [1]

  • National Institute of Standards and Technology (NIST). Solubility Data Series: Solubility of Organic Compounds in Ethanol/Water Mixtures.[1] (For theoretical grounding on binary solvent thermodynamics).

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.).[1] Cengage Learning.[1] (Protocol validation for micro-scale screening). [1]

Sources

Application Note: Protocol for Evaluating Urea Derivatives in the Maximal Electroshock Seizure (MES) Model

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the MES Test in Anticonvulsant Screening

The Maximal Electroshock Seizure (MES) test is a cornerstone preclinical assay for the initial screening and characterization of potential anticonvulsant drugs.[1][2][3] It is widely regarded as the gold-standard model for identifying compounds effective against generalized tonic-clonic seizures, one of the most severe forms of epilepsy.[1][2][4][5] The high correlation between a drug's efficacy in the rodent MES test and its clinical effectiveness in treating these seizures in humans underpins its enduring popularity and utility in drug discovery.[5][6]

This model is particularly relevant for screening urea derivatives, a chemical class that has yielded several promising anticonvulsant candidates.[7][8][9][10][11] Many urea-based compounds are hypothesized to exert their effects by modulating voltage-gated sodium channels.[2][3] The MES test is exceptionally well-suited to detect compounds with this mechanism of action, as it evaluates the ability of a drug to prevent the spread of a seizure through neural circuits, a process heavily dependent on sodium channel function.[4][5]

This document provides a comprehensive, step-by-step protocol for conducting the MES test to evaluate the anticonvulsant potential of novel urea derivatives, grounded in methodologies established by programs like the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP).[4][12][13]

Principle of the Assay

The MES test involves inducing a supramaximal, reproducible seizure in a rodent (typically a mouse or rat) via a brief electrical stimulus applied through corneal or auricular electrodes.[2][5] This stimulus is designed to be significantly above the threshold required to induce a seizure, ensuring that all neuronal circuits are maximally activated.[4][5]

The resulting seizure is characterized by a distinct sequence of behaviors, including a tonic phase where muscles stiffen, followed by a clonic phase of rhythmic convulsions.[4][14][15] The critical endpoint of the assay is the tonic hindlimb extension (THLE) .[5][6] An animal is considered "protected" by the test compound if the THLE is completely abolished.[1][3][4] This all-or-none endpoint provides a clear, quantifiable measure of anticonvulsant activity. The test primarily assesses a compound's ability to prevent seizure spread, rather than its ability to raise the seizure threshold.[4][5]

Apparatus, Materials, and Reagents

3.1. Equipment

  • Electroconvulsive Shock Generator: A device capable of delivering a constant alternating current (AC) stimulus with precise control over current (mA), frequency (Hz), and duration (s) (e.g., Ugo Basile ECT unit).

  • Electrodes: Corneal or auricular (ear-clip) electrodes.[5] Corneal electrodes are most common.

  • Animal Scale: For accurate weighing of animals to ensure correct dosage.

  • Dosing Needles/Syringes: Appropriate for the chosen route of administration (e.g., gavage needles for oral administration, 25-27 gauge needles for intraperitoneal injection).

  • Timers/Stopwatches: For accurately timing drug administration intervals and seizure phases.

3.2. Reagents and Consumables

  • Test Compounds: Synthesized urea derivatives.

  • Vehicle Solution: The solvent used to dissolve or suspend the test compounds. The choice of vehicle is critical and must be non-toxic and inert. Common vehicles include 0.9% saline, distilled water with 0.5-1% carboxymethylcellulose (CMC), or a solution of 30% polyethylene glycol 400 (PEG 400).[1][5] The vehicle must be tested alone (vehicle control group) to ensure it has no intrinsic anticonvulsant or proconvulsant effects.

  • Positive Control Drug: A clinically established anticonvulsant, such as Phenytoin or Carbamazepine, to validate the assay.[2][15]

  • Topical Anesthetic: 0.5% tetracaine or proparacaine hydrochloride solution for corneal application to minimize discomfort.[2][4]

  • Saline Solution (0.9%): Applied to corneal electrodes to ensure good electrical conductivity.[4]

Experimental Workflow and Ethical Considerations

Experimental Workflow Diagram

The overall process from animal preparation to data analysis is a multi-step procedure requiring careful planning and execution.

MES_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Handling Acclimatization Animal Acclimatization (≥ 3-5 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping DosePrep Prepare Urea Derivatives & Control Solutions Grouping->DosePrep Admin Compound Administration (i.p. or p.o.) DosePrep->Admin Wait Waiting Period (Time to Peak Effect) Admin->Wait Anesthesia Apply Topical Anesthetic to Corneas Wait->Anesthesia MES Induce Seizure (MES Stimulus) Anesthesia->MES Observe Observe & Score (Presence/Absence of THLE) MES->Observe Record Record Data Observe->Record Analyze Analyze Data (Calculate ED50) Record->Analyze

Caption: Workflow of the Maximal Electroshock Seizure (MES) test.

Ethical Considerations

All procedures involving animals must be conducted in strict accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval).[16][17][18][19][20] Key ethical refinement strategies include:

  • Minimizing Harm: The use of a topical anesthetic on the corneas before electrode placement is mandatory to reduce pain and distress.[4][20]

  • Humane Endpoints: While mortality is low with standardized protocols, animals should be monitored post-seizure for recovery.[5][17]

  • Justification: The potential scientific value of identifying novel treatments for epilepsy must justify the use of animals in this model.[16][19]

  • The 3Rs: Researchers must adhere to the principles of Replacement, Reduction, and Refinement wherever possible.[17][19]

Detailed Experimental Protocol

This protocol is adapted for mice, the most common species for initial screening. Parameters for rats are provided where applicable.

5.1. Animal Preparation

  • Species: Male CF-1 or C57BL/6 mice (20-25 g) are commonly used.[4] Male Sprague-Dawley rats (100-150 g) can also be used.[4][21]

  • Acclimation: Upon arrival, animals must be acclimated to the laboratory environment for a minimum of 3-5 days.[1][2] House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

5.2. Compound Administration

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, positive control, 3-5 dose levels of the test urea derivative). A typical group size is 8-10 animals.[5]

  • Dosing: Administer the prepared solutions. The route is typically intraperitoneal (i.p.) for initial screens or oral (p.o.) for later-stage studies. Record the exact time of administration for each animal.

  • Waiting Period: Allow sufficient time for the compound to be absorbed and reach its site of action. This "time to peak effect" (TPE) is critical and may need to be determined in preliminary studies. Common TPEs range from 30 minutes to 4 hours post-administration.[2][8]

5.3. MES Procedure

  • Set Stimulator: Configure the electroshock device to the standard parameters.

    • For Mice: 50 mA current, 60 Hz frequency, 0.2-second duration.[4][5]

    • For Rats: 150 mA current, 60 Hz frequency, 0.2-second duration.[4][5]

  • Anesthetize Corneas: At the predetermined TPE, gently restrain the mouse. Apply one drop of 0.5% tetracaine or proparacaine solution to each eye.[2][4]

  • Apply Electrodes: After waiting ~30-60 seconds for the anesthetic to take effect, apply a drop of 0.9% saline to the corneal electrodes. Gently place the electrodes onto the corneas.

  • Deliver Stimulus: Immediately deliver the electrical stimulus.

  • Observe Seizure: Release the animal into an observation area and immediately start a timer. Observe the seizure pattern, paying close attention to the hindlimbs.

5.4. Scoring the Endpoint

  • The endpoint is binary (all-or-none).

  • No Protection (Failure): The animal displays a clear tonic extension of both hindlimbs, which are typically held at a 180-degree angle to the body axis. This is scored as "unprotected."

  • Protection (Success): The tonic hindlimb extension phase is completely absent. The animal may still show flexion and clonic movements, but the lack of THLE is the sole determinant of protection.[3][4] This is scored as "protected."

  • Record the result for each animal.

Data Analysis and Interpretation

6.1. Calculating the ED50 The primary goal is to determine the Median Effective Dose (ED50), which is the dose of the urea derivative required to protect 50% of the animals from THLE.[4][5]

  • For each dose group, calculate the percentage of animals protected:

    • % Protection = (Number of Protected Animals / Total Number of Animals) x 100

  • The ED50 and its 95% confidence intervals are then calculated from the dose-response data using probit analysis (e.g., by the method of Litchfield and Wilcoxon).[5]

6.2. Data Presentation Summarize the results in a clear, tabular format. This allows for direct comparison between the test compound and the positive control.

Treatment GroupDose (mg/kg, i.p.)N (Animals)ProtectedUnprotected% Protection
Vehicle Control-100100%
Urea Derivative X 1081712.5%
3084450%
10087187.5%
Phenytoin 1085362.5%
Calculated ED5030.0 mg/kg
Phenytoin ED50~9.5 mg/kg [2]

Note: Data are hypothetical for illustrative purposes.

6.3. Interpretation

Sources

Subcutaneous Pentylenetetrazole (scPTZ) assay for semicarbazones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the anticonvulsant activity of novel aryl semicarbazone derivatives using the subcutaneous Pentylenetetrazole (scPTZ) induced seizure model in mice. While semicarbazones are structurally related to sodium channel blockers (e.g., phenytoin), a subset of these compounds exhibits broad-spectrum activity, showing efficacy in both Maximal Electroshock (MES) and scPTZ models. This assay is critical for distinguishing "pure" sodium channel blockers from multi-target agents that may also modulate GABAergic or T-type calcium channel pathways, thereby indicating potential utility in absence seizures or pharmacoresistant epilepsy.

Pharmacological Basis & Rationale

The scPTZ Model

Pentylenetetrazole (PTZ) is a GABA_A receptor antagonist.[1] Systemic administration blocks the chloride ionophore, preventing GABA-mediated inhibition and leading to neuronal depolarization. The scPTZ test is the "gold standard" screen for identifying compounds effective against myoclonic and absence seizures (petit mal), such as ethosuximide and valproate.

Why Test Semicarbazones in scPTZ?

Aryl semicarbazones (dicarimides) are pharmacophores often designed as voltage-gated sodium channel (VGSC) blockers. Classically, VGSC blockers (like carbamazepine) are effective in the MES test but ineffective in the scPTZ test. However, extensive Structure-Activity Relationship (SAR) studies (Dimmock et al., Pandeya et al.) reveal that specific substitutions (e.g., para-fluoro or ortho-bromo on the aryl ring) confer protection in both models.

Key Insight: A positive result for a semicarbazone in the scPTZ assay suggests a multi-modal mechanism of action , potentially involving GABAergic modulation or T-type Ca2+ channel blockade in addition to VGSC inhibition. This characterizes the compound as a broad-spectrum candidate.

Mechanistic Pathway

G cluster_0 scPTZ Pathophysiology PTZ Pentylenetetrazole (PTZ) GABA_Rec GABA-A Receptor (Cl- Channel) PTZ->GABA_Rec Antagonizes Inhibition Loss of Inhibitory Tone (Cl- Influx Drop) GABA_Rec->Inhibition Causes Seizure Clonic Seizure (Absence/Myoclonic) Inhibition->Seizure Triggers Semi Aryl Semicarbazone Derivative Na_Channel Voltage-Gated Na+ Channel Semi->Na_Channel Blocks (Primary) GABA_Mod GABAergic Modulation (Putative) Semi->GABA_Mod Enhances (Secondary) Na_Channel->Seizure Inhibits Propagation GABA_Mod->Inhibition Restores Tone

Figure 1: Mechanistic interaction between the chemoconvulsant PTZ and the dual-action potential of aryl semicarbazones.

Materials & Formulation

Animals
  • Species: Male albino mice (CF-1 or Swiss Albino are standard).

  • Weight: 18–25 g.

  • Justification: Male mice are preferred to avoid estrous cycle fluctuations affecting seizure thresholds.

Compound Formulation (Critical Step)

Semicarbazones are highly lipophilic and poorly soluble in water. Improper formulation leads to precipitation in the peritoneum and false negatives.

  • Vehicle: Polyethylene Glycol 400 (PEG-400) : Water (30:70 v/v) OR 0.5% Methylcellulose/Tween 80 suspension.

  • Preparation:

    • Weigh the semicarbazone derivative.

    • Levigate with a small amount of Tween 80.

    • Add PEG-400 and sonicate for 10 minutes.

    • Slowly add saline/water to volume while vortexing.

  • Standard Screening Doses: 30, 100, and 300 mg/kg (i.p.).

PTZ Solution
  • Dissolve Pentylenetetrazole in 0.9% saline.

  • Stability Warning: Prepare fresh daily . PTZ degrades in solution, altering the CD97.

Experimental Protocol

Step 1: Validation of CD97 (Self-Validating System)

Do not rely on literature values (e.g., 85 mg/kg) blindly. Strain sensitivity drifts.

  • Select 4 groups of naive mice (n=10).

  • Administer varying doses of scPTZ (e.g., 60, 75, 85, 100 mg/kg).

  • Calculate the dose producing clonic seizures in 97% of animals (CD97) using the Litchfield and Wilcoxon method.

  • Target: Typically 85 mg/kg for CF-1 mice.

Step 2: Drug Administration[2]
  • Acclimatize animals to the testing room for 1 hour.

  • Administer the test semicarbazone (i.p.) or vehicle (control).

  • Pre-treatment Time: Typically 30 minutes for i.p. or 60 minutes for oral (p.o.). Note: Semicarbazones often have a rapid onset.[2]

Step 3: The Challenge (scPTZ Injection)
  • Restrain the mouse manually.

  • Inject the calculated CD97 dose of PTZ subcutaneously into the loose fold of skin at the back of the neck .

  • Technique: Ensure the needle moves freely under the skin to avoid intramuscular injection (which alters absorption kinetics).

Step 4: Observation & Scoring
  • Place each mouse immediately into an individual clear Plexiglas cage.

  • Observe for 30 minutes .

  • Primary Endpoint: Latency to the first episode of clonic seizure (defined as clonus of at least 3–5 seconds duration).

  • Secondary Endpoint: Tonic extension (if present) and mortality.

Experimental Workflow

Workflow start Start: Acclimatization (1 Hour) formulation Compound Formulation (PEG-400/Tween 80) start->formulation admin Test Compound Admin (i.p. @ 30, 100, 300 mg/kg) formulation->admin wait Pre-treatment Interval (30 mins) admin->wait ptz scPTZ Injection (CD97 Dose ~85 mg/kg) wait->ptz observe Observation Period (30 mins) ptz->observe decision Seizure Observed? observe->decision protected Protected (Anticonvulsant Activity) decision->protected No (< 30 min) failed Not Protected (Clonic Seizure) decision->failed Yes

Figure 2: Step-by-step workflow for the scPTZ screening of semicarbazones.

Data Presentation & Analysis

Data should be summarized to calculate the Protection Index .

Table 1: Example Data Layout

Compound IDDose (mg/kg)N (Mice)Mice with SeizuresLatency (min) ± SEM% ProtectionMortality
Vehicle-664.2 ± 0.50%1/6
Phenytoin (Ref)*30664.5 ± 0.80%0/6
Ethosuximide (Ref)**20060>30100%0/6
Semicarbazone A 306412.5 ± 1.233%0/6
Semicarbazone A 1006128.0 ± 2.083%0/6
Semicarbazone A 30060>30100%0/6

*Phenytoin is typically inactive in scPTZ, serving as a negative control for this specific pathway. **Ethosuximide is the positive control.

Calculations:

  • % Protection:

    
    
    
  • ED50 Determination: If dose-dependent protection is observed (as in Semicarbazone A above), plot log-dose vs. probit protection to calculate the ED50 (Effective Dose 50).

Expert Troubleshooting & Causality

  • Issue: Inconsistent Latency in Controls.

    • Cause: Inaccurate scPTZ dosing or stale PTZ solution.

    • Fix: Ensure subcutaneous injection is not intradermal. Make PTZ fresh. Re-validate CD97 if animal batch changes.

  • Issue: Semicarbazone Precipitation.

    • Cause: High lipophilicity of the aryl ring.

    • Fix: Increase PEG-400 ratio up to 40% or use hydroxypropyl-beta-cyclodextrin (HPβCD). Do not heat >50°C as semicarbazones can hydrolyze.

  • Issue: "False" Protection.

    • Cause: Sedation masking the seizure.

    • Fix: Always perform a Rotarod Neurotoxicity Test prior to scPTZ. If the animal falls off the rod (sedated/ataxic) at the effective dose, the "protection" may be non-specific CNS depression.

References

  • Swinyard, E. A., et al. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. Link

  • Dimmock, J. R., et al. (1993). Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices. Journal of Medicinal Chemistry, 36(16), 2243-2252. Link

  • Pandeya, S. N., et al. (1998).[3] Synthesis, anticonvulsant and neurotoxicity evaluation of some new 4-bromophenyl semicarbazones. International Journal of Pharmaceutics, 170(2), 255-260. Link

  • White, H. S., et al. (1995).[4] The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models.[4] Italian Journal of Neurological Sciences, 16, 73–77.[4] Link

  • Mandhane, S. N., et al. (2007).[1] Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. Link

Sources

Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of [(Z)-2-phenoxyethylideneamino]urea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [(Z)-2-phenoxyethylideneamino]urea. Semicarbazone and urea derivatives are prevalent moieties in medicinal chemistry, making robust analytical methods for their characterization and stability assessment crucial. This guide moves beyond a simple protocol, delving into the scientific rationale for methodological choices, from column and mobile phase selection to the design of forced degradation studies. The resulting method is tailored for specificity, precision, and accuracy, ensuring reliable analysis in research and quality control environments. Detailed, step-by-step protocols for both the final analytical method and a comprehensive forced degradation study are provided, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Foundational Principles: Analyte Characterization and Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. [(Z)-2-phenoxyethylideneamino]urea is a molecule that incorporates three key functional groups: a phenoxy ring, an imine (C=N) linkage, and a urea group.

  • Structure and Polarity: The presence of the aromatic phenoxy group and the polar urea moiety (a functional group with two amine groups attached to a carbonyl) gives the molecule a moderate polarity.[1][2] This characteristic makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

  • Chromophore for UV Detection: The conjugated system, which includes the phenoxy group and the imine double bond, acts as a strong chromophore. This allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A preliminary UV scan of the analyte in the mobile phase is essential to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity. For similar semicarbazone derivatives, this is often found in the 280-300 nm range.[3]

  • Ionization and pKa Considerations: The urea group is exceptionally weakly basic, with the pKa of its conjugate acid being approximately 0.18.[4] The imine nitrogen is also weakly basic. Therefore, under typical RP-HPLC conditions (pH 2-8), the molecule will be predominantly in its neutral form. This simplifies method development, as retention time will be less susceptible to minor fluctuations in mobile phase pH. However, using a buffered mobile phase is still best practice to ensure method robustness and consistent retention times.

PropertyValue / CharacteristicRationale for HPLC Method
Molecular Structure C9H11N3O2-
Functional Groups Phenoxy, Imine, UreaDictates polarity and potential for hydrogen bonding.
Polarity Moderately PolarExcellent candidate for Reversed-Phase (C18 or C8) chromatography.
UV Chromophore Conjugated Phenoxy-Imine SystemAllows for sensitive detection using UV spectrophotometry.
pKa (estimated) Weakly basicAnalyte will be in a stable, neutral form across a wide pH range.

The Logic of Method Development: A Stepwise Approach

The development of a robust HPLC method is a systematic process. The goal is to achieve a symmetric peak for the parent analyte that is well-resolved from any impurities or degradation products, all within a reasonable analysis time.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, pKa, UV λmax) B Initial Screening - Column Chemistry (C18, C8) - Organic Modifier (ACN vs. MeOH) - Isocratic vs. Gradient A->B Define Starting Conditions C Optimization Phase - Mobile Phase Ratio - Buffer pH & Concentration - Flow Rate & Temperature B->C Select Best Candidates D System Suitability Testing (SST) - Tailing Factor - Theoretical Plates - Repeatability (%RSD) C->D Fine-tune Separation E Forced Degradation Study (Confirm Stability-Indicating Power) D->E Verify Performance F Final Validated Method E->F Confirm Specificity

Caption: A logical workflow for HPLC method development.

Initial Screening: Casting a Wide Net

The first experimental step is to screen several conditions to find a promising starting point. The goal here is not perfection, but to identify a column and mobile phase combination that provides retention of the analyte.

Protocol: Initial Chromatographic Screening

  • Prepare Analyte Stock: Accurately weigh and dissolve [(Z)-2-phenoxyethylideneamino]urea in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL. Prepare a working standard of 50 µg/mL by diluting the stock with the mobile phase.

  • Column Selection: Test at least two different reversed-phase columns, such as a standard C18 (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) and a C8 column. The C18 provides higher hydrophobicity, while the C8 offers slightly less retention, which can be useful if the analyte is strongly retained.

  • Mobile Phase Selection:

    • Phase A: 0.1% Phosphoric Acid in Water. The acid ensures the suppression of any silanol activity on the column packing, improving peak shape.[5]

    • Phase B: Acetonitrile (ACN) and Methanol (MeOH). Test these separately. ACN often provides better peak shape and lower backpressure, while MeOH can offer different selectivity for separating closely related impurities.

  • Initial Gradient: Run a broad scouting gradient, for example, from 10% to 90% organic modifier over 20 minutes. This will ensure the analyte elutes regardless of its polarity and will reveal the approximate organic concentration needed for elution.

  • Detection: Set the PDA detector to scan from 200-400 nm to identify the λmax.

Table 1: Hypothetical Initial Screening Results

ColumnOrganic (B)Retention TimePeak Shape (Tailing Factor)Observations
C18Acetonitrile12.5 min1.2Good retention and peak shape. Promising candidate.
C18Methanol14.8 min1.4Longer retention, slightly more tailing.
C8Acetonitrile9.2 min1.3Less retention, may be too short for resolving early eluting impurities.

Based on these hypothetical results, the C18 column with an Acetonitrile/Water mobile phase is the most promising starting point for optimization.

Final Optimized Method and Protocol

Following optimization of the mobile phase composition, flow rate, and temperature, the final method is established. The goal is to achieve the system suitability criteria outlined in Table 3.

Table 2: Final Optimized HPLC Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm (or determined λmax)
Run Time 15 minutes

Protocol: Quantitative Analysis

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of KH2PO4 in HPLC-grade water and adjusting the pH. Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Standard Preparation: Prepare a stock solution of [(Z)-2-phenoxyethylideneamino]urea at 1 mg/mL in diluent (ACN:Water 50:50). Create a working standard solution at 50 µg/mL by diluting the stock with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at an expected concentration of 50 µg/mL using the mobile phase as the diluent. Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the standard solution six times to establish system suitability.

    • Inject the sample solutions.

  • Data Analysis: The concentration of the analyte in the sample is determined by comparing its peak area to the average peak area of the standard injections.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for n=6 injectionsDemonstrates the precision and repeatability of the system.

Protocol for Stability-Indicating Forced Degradation Study

A forced degradation study is essential to demonstrate that the analytical method is specific and "stability-indicating." This means the method can accurately measure the analyte in the presence of its degradation products.[6][7] The study involves subjecting the analyte to harsh conditions to intentionally induce degradation.[8] According to ICH guidelines, a target degradation of 5-20% is ideal for validating the method.[8]

ForcedDegradationWorkflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) G Subject to Stress (Defined Timepoints) B Base Hydrolysis (0.1 M NaOH, 60°C) C Oxidation (3% H2O2, RT) D Thermal (80°C, Solid State) E Photolytic (ICH Q1B Light) F Prepare Analyte Solution (1 mg/mL) F->G H Neutralize (if needed) Dilute to Target Conc. G->H I Analyze via HPLC (with Control) H->I J Evaluate Results - % Degradation - Peak Purity - Mass Balance I->J

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation

  • Initial Sample: Prepare a 1 mg/mL solution of [(Z)-2-phenoxyethylideneamino]urea in a 50:50 ACN:Water mixture.

  • Control Sample: Dilute the initial sample to the target concentration (50 µg/mL) with the mobile phase and analyze it immediately (time zero).

  • Acid Hydrolysis:

    • To 1 mL of the initial sample solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture in a water bath at 60 °C for 24 hours.

    • After incubation, cool the sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the initial sample solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture in a water bath at 60 °C for 24 hours.

    • After incubation, cool the sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the target concentration with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the initial sample solution, add 1 mL of 3% hydrogen peroxide (H2O2).

    • Keep the solution at room temperature, protected from light, for 24 hours.[3]

    • Dilute to the target concentration with the mobile phase and analyze immediately.

  • Thermal Degradation:

    • Place a small amount of the solid analyte powder in an oven at 80 °C for 48 hours.

    • After exposure, cool the sample, weigh it, and prepare a solution at the target concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the analyte (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, dilute the samples to the target concentration and analyze by HPLC.

Evaluation of Results: For each stress condition, the resulting chromatogram should be evaluated. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent analyte peak. A PDA detector is invaluable here, as it can be used to assess peak purity, confirming that the parent peak is not co-eluting with any degradants.

Conclusion

This application note details a comprehensive, scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for the analysis of [(Z)-2-phenoxyethylideneamino]urea. By systematically progressing from analyte characterization through method optimization and culminating in a rigorous forced degradation study, this guide provides the necessary protocols and rationale for establishing a reliable analytical method suitable for quality control and stability testing in a regulated environment.

References

  • International Journal of Research in Pharmacy and Chemistry (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Available at: [Link]

  • RSC Advances (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • ResearchGate (2012). HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. Available at: [Link]

  • ResolveMass (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • SIELC Technologies (2018). Separation of Semicarbazide hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. [(Z)-(2-oxo-1,2-diphenylethylidene)amino]urea. Available at: [Link]

  • PMC (2014). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Available at: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Onyx Scientific (2024). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • SGS (2024). Forced Degradation Testing. Available at: [Link]

  • PharmaLex (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Agrispex (2018). PROPERTIES OF UREA. Available at: [Link]

  • Wikipedia. Urea. Available at: [Link]

  • EPA. 1-(2-hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea Properties. Available at: [Link]

  • Labtest. UREA UV - Liquiform. Available at: [Link]

  • Yeast Metabolome Database. Urea (YMDB00003). Available at: [Link]

  • ARCHEM. UREA UV (BUN)-Kinetic Urease / GLDH. Available at: [Link]

  • Scribd. Urea: Properties and Uses Explained. Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • precisionFDA. 1,3-BIS(2-CHLOROETHYL)UREA. Available at: [Link]

  • Spectrum Diagnostics. Urea-Bun (UV).FH10. Available at: [Link]

  • National Institute of Standards and Technology. Urea - the NIST WebBook. Available at: [Link]

  • BIOLABO. UREA U.V Kinetic Method. Available at: [Link]

  • Beacon Group. Urea UV_Kit Insert. Available at: [Link]

  • University of Wisconsin. pKa Data Compiled by R. Williams. Available at: [Link]

  • University of Wisconsin. pKa Data Compiled by R. Williams page-1. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of semicarbazone derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #SC-SOL-001: Improving Aqueous Solubility of Semicarbazone Derivatives

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocking Biological Assays) Last Updated: February 21, 2026[1]

Executive Summary

Semicarbazones (


) are Schiff bases widely used in drug discovery for their anticonvulsant and antimicrobial properties. However, they present a dual challenge: high lipophilicity  (poor aqueous solubility) and hydrolytic instability  (acid-catalyzed cleavage of the imine bond).

This guide provides validated protocols to solubilize these derivatives without compromising their chemical integrity. Do not treat these simply as "hard-to-dissolve" solids; they are chemically reactive species.

Module 1: The Diagnostic Framework

Before attempting solubilization, you must characterize your specific derivative. The solubility strategy depends entirely on the physicochemical properties of the R-group attached to the semicarbazone core.

The Chemical Reality (Why is this hard?)
  • The Hydrophobic Core: The semicarbazone moiety itself is relatively neutral at physiological pH. The amide-like proton (

    
    ) has a pKa > 12, meaning it will not ionize (and gain solubility) until pH is extremely high.
    
  • The Acid Trap: While the imine nitrogen (

    
    ) can be protonated in acidic media (pKa ~3–4), doing so accelerates hydrolysis , reverting your drug back to the starting aldehyde/ketone and semicarbazide [1]. Avoid acidic buffers (pH < 5) for long-term storage. 
    
Solubility Decision Matrix

Use the following logic flow to select your protocol.

SolubilityMatrix Start Start: Analyze Structure CheckIonizable Does R-group have ionizable center? (e.g., Piperazine, COOH) Start->CheckIonizable YesIonizable Yes CheckIonizable->YesIonizable NoIonizable No (Neutral/Lipophilic) CheckIonizable->NoIonizable SaltForm Protocol A: Salt Formation (Target R-group) YesIonizable->SaltForm CheckLogP Check Calculated LogP NoIonizable->CheckLogP LowLogP LogP < 3.0 CheckLogP->LowLogP Moderate Lipophilicity HighLogP LogP > 3.0 CheckLogP->HighLogP High Lipophilicity Cosolvent Protocol B: Cosolvent Spike (DMSO/PEG) LowLogP->Cosolvent Cyclodextrin Protocol C: Cyclodextrin Complexation HighLogP->Cyclodextrin

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on structural features.

Module 2: Validated Protocols

Protocol B: The "Gradual Spike" Cosolvent Method

Best for: High-throughput screening (HTS), acute animal dosing.[1]

The Pitfall: Adding buffer to the DMSO stock causes immediate precipitation ("crashing out") due to the sudden polarity shift. The Fix: Add the DMSO stock to the buffer with high shear.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution of the semicarbazone in 100% anhydrous DMSO. Vortex until clear.

  • The Receiver: Place the required volume of aqueous buffer (e.g., PBS pH 7.4) in a vortexing tube.

  • The Spike: While vortexing the buffer at medium speed, inject the DMSO stock sub-surface (tip submerged) to achieve a final concentration of 0.1%–1.0% DMSO.

    • Note: Do not exceed 10% DMSO for cell-based assays due to solvent toxicity [2].

  • Stabilization: If turbidity appears, add Tween 80 (0.5% v/v) to the buffer before the spike to act as a dispersing agent.

Protocol C: Cyclodextrin Inclusion Complexation

Best for: Highly lipophilic compounds (LogP > 3), in vivo bioavailability, and improving hydrolytic stability.[1]

Cyclodextrins (CDs) encapsulate the hydrophobic phenyl/alkyl tail of the semicarbazone, shielding it from water while the CD's outer shell dissolves. This also protects the imine bond from hydrolysis [3].

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Solvent: Methanol or Ethanol (for kneading).

Workflow:

  • Molar Ratio: Calculate a 1:1 molar ratio of Drug:HP-

    
    -CD.
    
  • Kneading Method:

    • Mix the Drug and CD powders in a mortar.

    • Add a minimal amount of Ethanol/Water (1:1) to form a thick paste.

    • Knead vigorously for 45 minutes. The friction energy drives the inclusion.

  • Drying: Dry the paste at 45°C for 24 hours.

  • Reconstitution: The resulting powder will dissolve rapidly in water or saline.

Data Comparison: Solubility Enhancement

Method Max Solubility (approx.) Stability (24h) Biological Toxicity
Pure Buffer < 5 µg/mL Low (Hydrolysis risk) None
DMSO Spike (1%) 50–100 µg/mL Moderate Low (Cell dependent)

| HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-CD Complex | > 500 µg/mL  | High (Shielded)  | Very Low |

Module 3: Troubleshooting & FAQs

Issue 1: The "Phantom" Precipitate

User Report: "My solution looks clear, but my biological data is erratic (high standard deviation)." Diagnosis: Micro-precipitation. The compound has formed nano-aggregates that scatter light but aren't visible to the naked eye. Verification: Measure UV-Vis absorbance at 600 nm. It should be near zero. If > 0.05, you have turbidity.[1] Solution: Switch to Protocol C (Cyclodextrin) or add a surfactant (0.05% Tween 80).

Issue 2: Degradation Over Time

User Report: "HPLC shows two new peaks appearing after 24 hours in buffer." Diagnosis: Hydrolysis of the azomethine (


) bond.[2]
Mechanism: 


Solution:
  • Check pH: Ensure your buffer is pH 7.0–7.4. Avoid acetate buffers (pH 4–5).

  • Temperature: Keep solutions on ice (4°C) if not actively incubating. Hydrolysis is temperature-dependent.

Troubleshooting Workflow

Troubleshooting Problem Problem Detected Symptom Identify Symptom Problem->Symptom Cloudy Visible Precipitate (Immediate) Symptom->Cloudy Erratic Erratic Data / Low Absorbance Symptom->Erratic NewPeaks New HPLC Peaks (After 2-24h) Symptom->NewPeaks Sol1 Action: Reduce DMSO % or Add Tween 80 Cloudy->Sol1 Sol2 Action: Check for Micro-aggregates (DLS) Erratic->Sol2 Sol3 Action: Check pH. Is buffer acidic? Switch to Neutral. NewPeaks->Sol3

Figure 2: Troubleshooting flow for common stability and solubility failures.

References

  • Hydrolysis Kinetics: Venugopal Setty, R., & Brahmaji Rao, S. (1987).[1] Kinetics of Acid Hydrolysis of Furfural Semicarbazone: A Polarographic Study in Acid Medium. Indian Journal of Chemistry, 26A, 468-472.[1] Link (Demonstrates the acid-catalyzed instability of the semicarbazone linkage).

  • DMSO Solubility Limits: Ramos, P., et al. (2021).[1][3][4] DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3957.[1] Link (Defines the 10mM vs 1mM "soluble" threshold for screening).

  • Cyclodextrin Enhancement: Jambhekar, S. S., & Breen, P. (2016).[1] Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356-362.[1] Link (Review of CD complexation mechanisms).

  • Quinazoline Semicarbazones: Al-Omary, F. A., et al. (2025).[1] Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. The Review of Diabetic Studies, 21(S9).[3] Link (Example of solubility challenges in semicarbazone drug candidates).

Sources

Technical Support Center: Semicarbazone Synthesis & Isomer Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Controlling E/Z Isomerization in Semicarbazone Synthesis Ticket Priority: High (Impact on Bioactivity/Drug Efficacy) Assigned Specialist: Senior Application Scientist

Executive Summary: Why Geometry Matters

In drug discovery, particularly for anticonvulsant and antiparasitic agents, the geometry of the semicarbazone moiety (–C=N–NH–CO–NH₂) is not merely a structural detail—it is a determinant of biological efficacy.

While the (E)-isomer is generally the thermodynamically stable product due to steric minimization, the (Z)-isomer can become the dominant species if stabilized by Intramolecular Hydrogen Bonding (IMHB) . This is frequently observed in heteroaryl ketones (e.g., 2-acetylpyridine) or ortho-substituted benzaldehydes.

Critical Warning: Isomerization can occur during purification or biological testing if pH and light exposure are not rigorously controlled.

Module 1: The Mechanistic Logic

To control the outcome, you must control the equilibrium. The formation of semicarbazones follows a two-step mechanism governed by the "Jencks Bell Curve" of pH dependence.

The Reaction Pathway & Isomerization Landscape

The following diagram illustrates the kinetic vs. thermodynamic pathways and the specific role of acid catalysis in equilibration.

SemicarbazoneMechanism cluster_stabilization Stabilization Factors Start Carbonyl + Semicarbazide Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Dehydration Dehydration (Rate Limiting at Neutral pH) Inter->Dehydration Acid Cat. Z_Iso (Z)-Isomer (Kinetic/IMHB Stabilized) Dehydration->Z_Iso Fast Formation E_Iso (E)-Isomer (Thermodynamic Product) Dehydration->E_Iso Slow Formation Z_Iso->E_Iso Acid/Thermal Equilibration IMHB Intramolecular H-Bond (Stabilizes Z) IMHB->Z_Iso Sterics Steric Repulsion (Destabilizes Z) Sterics->E_Iso

Figure 1: Mechanistic pathway showing the divergence between kinetic formation and thermodynamic equilibration. Note that acid catalyzes both formation and isomerization.

The pH "Sweet Spot"
  • pH < 3: The semicarbazide amine is protonated (

    
    ), destroying its nucleophilicity. Reaction stops.
    
  • pH > 7: The dehydration of the carbinolamine intermediate lacks the necessary acid catalyst. Reaction slows significantly.

  • Optimal pH (4.5 – 6.0): Balances the concentration of free nucleophile with sufficient acid to catalyze dehydration [1].

Module 2: Troubleshooting Guide

Select your specific issue below for targeted solutions.

Issue A: "I am getting an inseparable mixture of E and Z isomers."

Root Cause: The energy barrier between isomers is low, or the solvent stabilizes both forms equally. Corrective Action:

  • Solvent Switch: Switch to a non-polar solvent for recrystallization (e.g., Hexane/Ethyl Acetate). Polar solvents (DMSO, Methanol) can stabilize the more polar (Z)-isomer via intermolecular H-bonding, preventing clean separation.

  • Thermal Equilibration: Reflux the mixture in ethanol with a catalytic amount of HCl (1-2 drops) for 2 hours. This overcomes the activation energy barrier, driving the system toward the thermodynamic (E)-isomer [2].

Issue B: "My product is the Z-isomer, but I need the E-isomer."

Root Cause: You likely have a structural feature promoting Intramolecular Hydrogen Bonding (IMHB) , such as a pyridine nitrogen or an ortho-hydroxyl group. Diagnostic Check: Does your molecule look like this?

  • Pyridine-2-carbaldehyde semicarbazone

  • Salicylaldehyde semicarbazone Solution: If IMHB is the cause, the (Z)-isomer is the thermodynamic product. You cannot "force" the (E)-isomer as a stable solid. However, you can disrupt the IMHB in solution by using a competitive solvent like DMSO-d6 for analysis, though the solid state will revert.

Issue C: "The product isomerizes upon standing in solution."

Root Cause: Photoisomerization. The C=N bond is photosensitive. Corrective Action:

  • Amber Glassware: All synthesis and storage must occur in amber vials.

  • Workup Speed: Minimize solution-phase time. Precipitate and dry the solid rapidly.

  • Check Light Source: Fluorescent lab lights emit UV; cover reaction vessels with aluminum foil.

Module 3: Validated Experimental Protocols

Protocol A: Thermodynamic Synthesis (Standard)

Best for: Generating the most stable isomer (usually E) in high yield.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Semicarbazide Hydrochloride (1.1 equiv)

  • Sodium Acetate (1.1 equiv) – Critical for buffering pH

  • Solvent: Ethanol/Water (1:1 or 2:1)

Step-by-Step:

  • Dissolution: Dissolve semicarbazide HCl and sodium acetate in minimum water. The solution should be clear.

  • Addition: Dissolve the carbonyl compound in ethanol. Add the aqueous semicarbazide solution slowly with stirring.

  • Reflux: Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor TLC. If the reaction stalls, add 2-3 drops of glacial acetic acid to shift pH slightly lower.

  • Isolation: Cool to room temperature, then to 4°C. The (E)-isomer is typically less soluble and will crystallize preferentially.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Acid-Catalyzed Isomer Equilibration

Best for: Converting a kinetic Z/E mixture into pure E-isomer.

Step-by-Step:

  • Dissolve the crude mixture in absolute ethanol (10 mL/g).

  • Add concentrated HCl (approx. 50 µL per 5 mmol substrate).

  • Reflux for 4–6 hours.

  • Neutralization (Critical): Cool to RT. Add solid

    
     to neutralize the catalyst before adding water/ice to precipitate. This prevents acid-catalyzed hydrolysis during workup.
    

Data & Analysis

Distinguishing Isomers via NMR

The amide proton (


) is the most reliable diagnostic handle [3].
Feature(E)-Isomer(Z)-IsomerReason
NH Chemical Shift

9.0 – 10.5 ppm

10.5 – 12.5 ppm
Z-isomer NH is often deshielded by IMHB or proximity to the aromatic ring.
C=N Shift (

)
Upfield relative to ZDownfield relative to ESteric compression in Z affects shielding.
NOE Signal Interaction between Azomethine-H and Amide-NHNo interaction (trans)Spatial proximity.
Solvent Effects on Reaction Rate

Relative rates normalized to Ethanol/Water (pH 5)

Solvent SystemRelative RateIsomer RiskNotes
Ethanol/Water (pH 5) 1.0 (Ref)LowIdeal balance of solubility and proton transfer.
Pure Methanol 0.8MediumCan trap solvent in crystal lattice.
THF 0.4HighPoor proton transfer; often leads to kinetic mixtures.
DMSO 0.2Very HighStabilizes polar transition states; difficult to remove.

FAQs

Q: Can I use microwave irradiation to speed up the synthesis? A: Yes. Microwave synthesis typically favors the thermodynamic product (E) due to the high localized temperatures reaching equilibrium faster. Use ethanol as the solvent and limit reaction time to 2–5 minutes to prevent degradation [4].

Q: Why does my semicarbazone turn yellow? A: Semicarbazones are typically white. Yellowing often indicates:

  • Trace oxidation of the parent aldehyde (if phenolic).

  • Formation of an azine impurity (Ar–C=N–N=C–Ar) due to excess hydrazine/semicarbazide breakdown.

  • Solution: Wash the crude solid with 5% cold HCl to remove unreacted amines, then recrystallize.

Q: How do I store these compounds for long-term libraries? A: Store as solid powder at -20°C in amber vials. Avoid storing in DMSO solution, as E/Z equilibration and hydrolysis occur over weeks at room temperature.

References

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[2] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Dimmock, J. R., et al. (1996).[3] Semicarbazones: A versatile therapeutic pharmacophore for fragment-based anticonvulsant drug design.[4] Journal of Medicinal Chemistry. (Contextualized via Acta Pharmaceutica review). Link

  • Santos, M. A., et al. (2025). Synthesis, NMR structural characterization and molecular modeling of substituted semicarbazones. Journal of Molecular Structure. (Contextualized via ResearchGate findings). Link

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Link

Sources

Technical Support Center: Troubleshooting NMR Signal Broadening in Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with actionable insights and robust protocols to diagnose and resolve a common yet challenging issue in the NMR analysis of urea-containing molecules: signal broadening. Urea derivatives are cornerstones in medicinal chemistry and materials science, but their unique structural features often lead to complex and poorly resolved NMR spectra.

This resource moves beyond a simple checklist, explaining the physicochemical origins of these problems and offering validated strategies to obtain high-quality, interpretable data.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common causes of signal broadening, starting with fundamental sample preparation and moving toward the inherent chemical properties of ureas.

Q1: My entire spectrum, not just the urea protons, shows broad peaks. What's the first thing I should check?

A1: When all signals are uniformly broad, the issue is typically related to fundamental NMR practices rather than the specific chemistry of your urea derivative. Before investigating complex chemical phenomena, always verify the following:

  • Magnetic Field Homogeneity (Shimming): Poor shimming is the most frequent cause of symmetrically broadened peaks.[1][2] The instrument's auto-shim routines are generally reliable, but may struggle with suboptimal samples. Always re-shim the spectrometer before analysis.[3]

  • Sample Solubility and Purity: Ensure your compound is fully dissolved. Undissolved microscopic particles disrupt the magnetic field's homogeneity, leading to broad lines.[1] Filter your sample through a pipette with a glass wool plug into a clean NMR tube to remove particulates.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or dissolved molecular oxygen can dramatically broaden NMR signals through efficient relaxation mechanisms.[4][5] This is a common issue if your compound was purified using metal-based reagents or if the sample has been exposed to air for extended periods.

Q2: Only my N-H proton signals are broad or have disappeared entirely. What is happening?

A2: This is the most characteristic issue for ureas and amides and points towards dynamic processes occurring on the NMR timescale. The primary causes are:

  • Chemical Exchange: The N-H protons can exchange with other labile protons in the sample, such as trace water in the deuterated solvent or acidic impurities.[6][7] This exchange can be acid- or base-catalyzed.[8] If the rate of this exchange is intermediate on the NMR timescale, the signal becomes broad.[9]

  • Quadrupole Broadening: The ¹⁴N nucleus, which has a quadrupole moment (I=1), can cause rapid relaxation of adjacent protons, leading to signal broadening. This effect is often more pronounced for N-H protons.

  • Intermolecular Hydrogen Bonding: Urea moieties are excellent hydrogen bond donors and acceptors, leading to self-association and the formation of aggregates, especially at high concentrations.[10][11] This can restrict molecular tumbling and lead to broader peaks.[1][3]

Troubleshooting Steps:

  • Choice of Solvent: Switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond accepting solvent like DMSO-d₆ is the most effective first step. DMSO-d₆ disrupts intermolecular hydrogen bonding between urea molecules and slows the exchange rate of the N-H protons, resulting in significantly sharper signals.[3][8]

  • D₂O Exchange: To definitively confirm that a broad signal is from an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signal to disappear.[12][13]

  • Concentration: High sample concentrations promote aggregation.[14] Try acquiring a spectrum from a more dilute sample. If the N-H signals sharpen upon dilution, aggregation is a likely contributor.[3]

Q3: I see more signals than expected, and some of them are broad. Could this be due to rotamers?

A3: Absolutely. This is a key feature of urea and amide chemistry. The C-N bond in a urea has significant double-bond character due to resonance delocalization of the nitrogen lone pair onto the carbonyl group.[15][16] This restricts free rotation around the C-N bond, creating a significant energy barrier.[17]

This restricted rotation can lead to the presence of stable rotational isomers (rotamers) or atropisomers at room temperature, each giving rise to a distinct set of NMR signals. If the rate of rotation is on the NMR timescale (intermediate exchange), the signals for atoms near the C-N bond will broaden as they begin to coalesce.[12][18]

  • At Low Temperatures: Rotation is slow. You will see sharp, separate signals for each rotamer.

  • At Intermediate Temperatures (Coalescence): The rate of rotation matches the NMR timescale. Signals broaden significantly and merge.

  • At High Temperatures: Rotation is rapid. The NMR experiment averages the environments, and you will observe a single, sharp set of signals.[3]

The definitive method for investigating this phenomenon is a Variable Temperature (VT) NMR study .

Part 2: Advanced Troubleshooting & Experimental Protocols

If initial troubleshooting doesn't resolve the issue, a more systematic approach is needed. The following workflow and protocols will help you dissect complex dynamic phenomena.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing the cause of signal broadening.

G cluster_0 Start: Broad NMR Signals cluster_1 Initial Checks cluster_2 Dynamic Phenomena Investigation start Initial Spectrum Shows Broad Peaks q1 Are ALL peaks broad? start->q1 a1_yes Yes q1->a1_yes a1_no No (Specific peaks broad) q1->a1_no check_basics Check Shimming, Solubility & Paramagnetics a1_yes->check_basics q2 Are N-H / Amide peaks broad? a1_no->q2 sharp_peaks Problem Solved: Sharp Peaks check_basics->sharp_peaks a2_yes Yes q2->a2_yes change_solvent Switch to DMSO-d6 & Check Concentration a2_yes->change_solvent q3 Still broad or > expected signals? change_solvent->q3 q3->sharp_peaks No (Problem Solved) a3_yes Yes q3->a3_yes vt_nmr Perform Variable Temperature (VT) NMR a3_yes->vt_nmr analyze_vt Analyze VT Data: Coalescence confirms Rotamers/Exchange vt_nmr->analyze_vt analyze_vt->sharp_peaks Optimized Temp Found

Caption: A workflow for troubleshooting broad NMR signals in urea derivatives.

Protocol 1: Variable Temperature (VT) NMR for Dynamic Exchange

A VT-NMR experiment is the most powerful tool for studying dynamic processes like restricted bond rotation.[9][19] By acquiring spectra at different temperatures, you can manipulate the rate of exchange and observe its effect on the lineshape.

Objective: To distinguish between static isomers and dynamic exchange (rotamers) and to find a temperature where sharp signals can be obtained.

Materials:

  • NMR sample of the urea derivative (5-10 mg) in a suitable deuterated solvent (e.g., Toluene-d₈, DMSO-d₆).

  • Class A glass NMR tube (e.g., Wilmad 507 or equivalent), essential for withstanding temperature changes.[19]

  • NMR spectrometer equipped with a VT unit.

Procedure:

  • Solvent Selection: Choose a solvent with a wide liquid range that will not freeze or boil within your target temperature range. Toluene-d₈ (MP: -95°C, BP: 110°C) and DMSO-d₆ (MP: 19°C, BP: 189°C) are common choices.[20] Crucially, ensure your experimental temperatures are at least 10°C away from the solvent's freezing or boiling points to prevent tube breakage and probe damage. [21][22]

  • Initial Setup (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298 K) after proper shimming. This is your reference spectrum.

  • Heating Sequence:

    • Increase the temperature in increments of 10-15 K (e.g., to 313 K, 333 K, 353 K, etc.).

    • After each temperature change, allow the system to equilibrate for at least 5-10 minutes.[22]

    • Re-shim the sample at each new temperature, as field homogeneity is temperature-dependent.

    • Acquire a spectrum at each temperature. Observe if broad peaks sharpen and coalesce into single, averaged signals.

  • Cooling Sequence (if necessary):

    • Return the probe to room temperature slowly.[22]

    • If high temperatures did not resolve the issue or if you suspect you are already in the fast-exchange regime, perform a cooling sequence.

    • Decrease the temperature in increments of 10-15 K (e.g., to 273 K, 253 K, 233 K, etc.).

    • Follow the same equilibration and shimming steps as the heating sequence.

    • Observe if averaged or broad peaks resolve into multiple, sharp signals corresponding to individual rotamers.

Data Interpretation:

The relationship between temperature, exchange rate, and the observed spectrum is a powerful diagnostic tool.

Caption: Effect of temperature on NMR signals in dynamic chemical exchange.

Protocol 2: Removal of Paramagnetic Impurities

If VT-NMR does not resolve the issue and all peaks remain broad, paramagnetic contamination is a strong possibility.

Objective: To remove trace paramagnetic metals from the NMR sample.

Method 1: Chelation (In-Tube)

  • Procedure: Add a very small amount (a few crystals) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) directly to the NMR tube. Shake well. EDTA will bind to many common metal ions, sequestering them and mitigating their broadening effects.

  • Caveat: This adds new signals to your spectrum, which may complicate interpretation.[4]

Method 2: Precipitation (Pre-Analysis)

This method is more effective but requires sample workup.[23][24]

  • Procedure:

    • Dissolve the sample in a suitable solvent.

    • Add a precipitating agent such as a dilute solution of potassium carbonate or potassium phosphate. This will precipitate many metal ions as insoluble salts.[23]

    • Centrifuge the sample to pellet the precipitate.

    • Carefully decant the supernatant containing your purified compound.

    • Remove the solvent and re-dissolve the purified sample in the desired deuterated solvent for NMR analysis.

  • Caveat: Ensure your compound of interest is stable to the basic conditions and does not co-precipitate.[24]

Part 3: Data Summary & Quick Reference

This table summarizes the common issues and the recommended course of action.

Observed Problem Potential Cause(s) Primary Recommended Action(s) Secondary Action(s)
All peaks are uniformly broad and symmetricPoor magnetic field shimmingRe-shim the spectrometerPrepare a fresh, filtered sample
All peaks are broad, possibly with poor lineshapeUndissolved particulates; Paramagnetic impuritiesFilter the sample through glass woolUse a chelating agent (EDTA); Degas sample
N-H protons are broad or absentChemical exchange with H₂O/acidSwitch solvent to DMSO-d₆Add a drop of D₂O to confirm N-H signal
Sample is highly concentrated and signals are broadSelf-association / AggregationDilute the sampleSwitch to a hydrogen-bond accepting solvent (DMSO-d₆)
More signals than expected; some are broadRestricted C-N rotation (Rotamers)Perform a Variable Temperature (VT) NMR studyAcquire spectrum at a higher temperature to achieve coalescence
Signals broaden and merge as temperature increasesIntermediate exchange rate (Coalescence)Continue heating until fast exchange is reached (sharp, averaged peaks)Cool sample to reach slow exchange (sharp, individual peaks)

References

  • Witanowski, M., Biedrzycka, Z., Sicińska, W., & Webb, G. A. (1999). Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems. Journal of Molecular Structure, 476(1-3), 209-215. Available at: [Link]

  • Courtney, T. D., DeR Muer, A., & Miller, S. J. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14214–14219. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Courtney, T. D., DeR Muer, A., & Miller, S. J. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Obrzud, M., Rospenk, M., & Koll, A. (2010). Structure of aggregates of dialkyl urea derivatives in solutions. The Journal of Physical Chemistry B, 114(48), 15905–15912. Available at: [Link]

  • NMR Wiki. (2011). About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Available at: [Link]

  • Harris, K. D. (2014). 1H NMR Relaxation in Urea. eScholarship, University of California. Available at: [Link]

  • Various Authors. (2021-2025). Collection of articles on NMR studies of hydrogen bonding and rotamers in amides and ureas. ResearchGate. Available at: [Link]

  • Sjolander, T. F., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(44), 10796–10803. Available at: [Link]

  • Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Available at: [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Available at: [Link]

  • Zaiss, M., et al. (2019). Proton exchange in aqueous urea solutions measured by water-exchange (WEX) NMR spectroscopy and chemical exchange saturation transfer (CEST) imaging in vitro. Magnetic Resonance in Medicine, 82(3), 975-983. Available at: [Link]

  • Various Authors. (2025). Collection of articles on self-aggregation mechanisms of urea and thiourea derivatives. ResearchGate. Available at: [Link]

  • Nanalysis. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. Available at: [Link]

  • Reddit r/chemistry. (2022). Curious about the C-N bond rotation barrier in urea molecules. Available at: [Link]

  • Sjolander, T. F., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters. Available at: [Link]

  • University of Illinois, NMR Lab. (n.d.). Instructions for Variable Temperature (VT) Operation. Available at: [Link]

  • University of Lisbon. (n.d.). Molecular dynamics studies by NMR spectroscopy. Available at: [Link]

  • Various Authors. (2025). Collection of articles on proton exchange and isotopologues in urea. ResearchGate. Available at: [Link]

  • Western University, NMR Facility. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. Available at: [Link]

  • Obrzud, M., Rospenk, M., & Koll, A. (2010). Structure of Aggregates of Dialkyl Urea Derivatives in Solutions. ResearchGate. Available at: [Link]

  • University of Manitoba. (n.d.). Dynamic NMR : determination of ∆H‡ and ∆S‡. Available at: [Link]

  • University of Notre Dame. (2001). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Available at: [Link]

  • Kim, J. R., Muresan, A., Lee, K. Y. C., & Murphy, R. M. (2006). Urea modulation of β-amyloid fibril growth: Experimental studies and kinetic models. Protein Science, 15(4), 820–831. Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • Queen Mary University of London, Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Available at: [Link]

  • Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. CaltechAUTHORS. Available at: [Link]

  • Rospenk, M., et al. (2014). Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. RSC Publishing. Available at: [Link]

  • University of Ottawa, NMR Facility. (n.d.). NMR Basics. Available at: [Link]

  • Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

Sources

Enhancing blood-brain barrier permeability of phenoxy semicarbazones

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist (CNS Discovery Unit) Ticket ID: #PSC-BBB-OPT Subject: Enhancing Blood-Brain Barrier Permeability for Phenoxy Semicarbazone Anticonvulsants

Welcome to the CNS Discovery Support Hub.

You are likely working with aryl semicarbazones , specifically those containing a phenoxy ether linkage . These compounds are potent sodium channel blockers (SCBs) with a validated anticonvulsant pharmacophore (Dimmock et al.), but they notoriously suffer from "brick-dust" properties: poor aqueous solubility and limited passive diffusion across the Blood-Brain Barrier (BBB) due to the polarity of the semicarbazone urea motif.

This guide addresses the three critical failure points in your development pipeline: Molecular Design , In Vitro Screening , and Efflux Liability .

Module 1: Molecular Design & Structural Optimization

User Issue: "My compound has sub-nanomolar potency in vitro but shows no efficacy in the MES (Maximal Electroshock) model in vivo."

Diagnosis: The pharmacophore required for sodium channel binding (the semicarbazone hydrogen bonding domain) is actively preventing BBB crossing. The semicarbazone motif (


) contains 3 hydrogen bond donors (HBD)  and 2 hydrogen bond acceptors (HBA) . According to CNS MPO (Multi-Parameter Optimization) guidelines, excessive HBD count (>2) significantly penalizes brain penetration.

Troubleshooting Protocol:

  • Analyze the Phenoxy Linker:

    • Check: Is the phenoxy group unsubstituted?

    • Optimization: The ether oxygen (

      
      ) acts as an HBA. To counterbalance this polarity, introduce lipophilic substituents (Cl, F, or 
      
      
      
      ) on the distal phenyl ring. This increases
      
      
      without adding molecular weight bulk that hinders diffusion.
  • Mask the Semicarbazone Moiety:

    • Strategy: The terminal primary amine (

      
      ) is the primary offender for high Polar Surface Area (PSA).
      
    • Fix: Alkylate the terminal nitrogen (e.g.,

      
      -methyl semicarbazone). This reduces HBD count by 1 and increases lipophilicity.
      
    • Caution: Ensure this does not abolish Na+ channel binding. Dimmock’s SAR data suggests the hydrogen on the imine nitrogen (

      
      ) is more critical for binding than the terminal hydrogens.
      
  • Cyclization Strategy:

    • Advanced Fix: If permeability remains low, cyclize the semicarbazone into a triazole or oxadiazole bioisostere. This "locks" the conformation and removes H-bond donors, drastically improving permeability while maintaining the aryl-linker-aryl topology.

Module 2: In Vitro Permeability Screening (PAMPA-BBB)

User Issue: "My PAMPA-BBB data is erratic. Replicates are not reproducible, or recovery is low."

Diagnosis: Phenoxy semicarbazones are often highly lipophilic (


) but poorly soluble. They likely precipitate in the donor well or bind non-specifically to the plastic plate, leading to false negatives (low 

).

Standard Operating Procedure: Double-Sink PAMPA-BBB

  • Membrane: Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (Solubility enhancer).

  • Acceptor Sink: PBS (pH 7.4) + Chemical Scavenger (e.g., BSA or anionic surfactant). Crucial for lipophilic compounds to maintain the concentration gradient.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Recovery (< 70%) Non-specific binding (NSB) to plastic.Pre-coat plates with 1% BSA or switch to low-binding polypropylene plates.
Precipitation in Donor Compound insolubility at 10 µM.Reduce test concentration to 1 µM or increase DMSO to 10% (validate membrane stability first).
Inconsistent

Air bubbles in the lipid membrane.Ensure the dodecane/lipid mix is freshly sonicated. Apply exactly 4 µL to the filter; do not touch the filter with the tip.
False Negatives Unstirred Water Layer (UWL) effect.Use a plate shaker (approx. 200 rpm) during incubation to reduce the boundary layer thickness.
Visualization: Permeability Failure Analysis

BBB_Failure_Analysis Start Low Brain Exposure (In Vivo) Solubility_Check Check Aqueous Solubility (Kinetic Solubility Assay) Start->Solubility_Check Permeability_Check Check Passive Permeability (PAMPA-BBB) Solubility_Check->Permeability_Check > 5 µM Solubility_Fail Precipitation Limited Action: Formulation (Cyclodextrins) Solubility_Check->Solubility_Fail < 5 µM Efflux_Check Check Efflux Liability (MDCK-MDR1) Permeability_Check->Efflux_Check Pe > 10^-6 cm/s Permeability_Fail Low Passive Diffusion Action: Reduce PSA / Increase LogP Permeability_Check->Permeability_Fail Pe < 10^-6 cm/s Efflux_Fail P-gp Substrate (ER > 2) Action: Modify N-terminus Efflux_Check->Efflux_Fail ER > 2.0 Success Candidate Validated Efflux_Check->Success ER < 2.0

Figure 1: Decision tree for diagnosing low brain uptake in phenoxy semicarbazones.

Module 3: Efflux Liability (MDCK-MDR1 Assay)

User Issue: "My compound has high PAMPA permeability but low brain/plasma ratio in rats."

Diagnosis: You are likely facing P-glycoprotein (P-gp) efflux .[1] Phenoxy semicarbazones can be substrates for the MDR1 transporter, which actively pumps the drug back into the blood.

Experimental Validation (The "Gold Standard"): Perform a bi-directional transport assay using MDCK-MDR1 cells (MDCK cells transfected with the human ABCB1 gene).

Step-by-Step Protocol:

  • Setup: Culture MDCK-MDR1 cells on Transwell® inserts for 4-5 days until TEER > 200

    
    .
    
  • Transport A

    
     B:  Add compound (10 µM) to Apical (A) side. Measure appearance in Basolateral (B).
    
  • Transport B

    
     A:  Add compound (10 µM) to Basolateral (B) side. Measure appearance in Apical (A).
    
  • Inhibition Control: Repeat B

    
     A in the presence of Verapamil (50 µM)  or Elacridar .
    

Calculation & Interpretation: Calculate the Efflux Ratio (ER):



  • ER < 2.0: Passive diffusion dominates. Good CNS candidate.

  • ER > 2.0: P-gp substrate.[2][3][4] High risk of poor in vivo efficacy.

  • ER + Inhibitor

    
     1.0:  Confirms P-gp mediated efflux.
    

Troubleshooting High Efflux: If your ER is high, you must structurally modify the compound to reduce P-gp recognition.

  • Tactic: Introduce steric hindrance near the basic nitrogen (if present) or increase lipophilicity on the phenoxy ring to shift the binding mode.

  • Alternative: Co-administration with P-gp inhibitors (though less viable for chronic epilepsy therapy).

Visualization: Efflux Assay Logic

Efflux_Workflow Setup MDCK-MDR1 Monolayer (TEER > 200) Bidirectional Run Bidirectional Transport A->B and B->A Setup->Bidirectional Calc Calculate Efflux Ratio (ER) Papp(B-A) / Papp(A-B) Bidirectional->Calc Decision ER Value? Calc->Decision Good ER < 2 CNS Penetrant Decision->Good < 2.0 Bad ER > 2 P-gp Substrate Decision->Bad > 2.0 Verify Retest with Verapamil Bad->Verify Confirm Mechanism

Figure 2: Workflow for determining P-gp efflux liability using MDCK-MDR1 cells.

Module 4: Formulation & Delivery Strategies

User Issue: "I cannot dissolve the compound in saline for animal studies without it crashing out."

Diagnosis: Phenoxy semicarbazones are "brick dust." Using 100% DMSO is toxic; using pure saline causes precipitation.

Recommended Vehicle System: Do not use simple cosolvents. Use complexation .

  • Cyclodextrins (HP-

    
    -CD): 
    
    • Why: Hydroxypropyl-

      
      -cyclodextrin forms an inclusion complex with the lipophilic phenoxy/aryl rings, shielding them from water while maintaining the semicarbazone in solution.
      
    • Protocol: Dissolve compound in a minimal volume of DMSO/PEG400 (10%), then slowly add 20-30% w/v HP-

      
      -CD in water.
      
    • Citation: Dimmock et al. demonstrated that

      
      -cyclodextrin inclusion significantly improved the anticonvulsant profile of aryl semicarbazones by enhancing bioavailability.
      
  • Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Mix: Capryol 90 (Oil) + Tween 80 (Surfactant) + PEG 400 (Cosurfactant).

    • This mimics the "chylomicron" pathway and can sometimes bypass first-pass metabolism, indirectly aiding brain delivery by maintaining high plasma concentrations.

References

  • Dimmock, J. R. , et al. (1993).[5] "Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices." Journal of Medicinal Chemistry, 36(16), 2243-2252.[5]

  • Di, L. , et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232.

  • Wang, Q. , et al. (2005). "MDR1-MDCK Permeability Assay: A Tool for Screening Drug Candidates for CNS Penetration." Current Drug Metabolism, 6(6), 555-568.

  • Pandeya, S. N. , et al. (2000). "Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones." European Journal of Medicinal Chemistry, 35(2), 241-248.

  • Pion Inc. (n.d.). "PAMPA-BBB Protocol and Lipid Specifications." Pion Technical Notes.

Sources

Validation & Comparative

A Comparative Analysis of Anticonvulsant Potency: Phenoxyacetaldehyde Semicarbazone Analogs versus Carbamazepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, Carbamazepine has been a cornerstone in the management of epilepsy, particularly for partial and tonic-clonic seizures.[1][2] Its mechanism, primarily the blockade of voltage-gated sodium channels, has set a benchmark for anticonvulsant drug development.[3][4] However, the search for novel antiepileptic drugs (AEDs) with improved potency and wider therapeutic windows is a perpetual endeavor in medicinal chemistry.[5] Among the promising candidates are semicarbazones, a class of compounds recognized for their significant anticonvulsant properties.[6][7] This guide provides a detailed, evidence-based comparison of the anticonvulsant potency of a representative, highly potent phenoxy-semicarbazone analog against the established drug, Carbamazepine. We will dissect their mechanisms of action, present key preclinical efficacy and safety data, and provide the detailed experimental protocols required to validate these findings, offering a comprehensive resource for researchers in pharmacology and drug development.

Comparative Mechanism of Action: A Shared Target

The primary anticonvulsant activity of both Carbamazepine and the semicarbazone class of compounds is attributed to their interaction with voltage-gated sodium channels on neuronal membranes.[4][7] By stabilizing the inactive state of these channels, they limit the repetitive and sustained firing of neurons, which is a hallmark of seizure activity.[2][4]

  • Carbamazepine (CBZ): CBZ binds preferentially to the inactivated state of voltage-gated sodium channels.[4] This action prevents the rapid influx of sodium ions required to propagate an action potential, thereby stabilizing the neuron and preventing the excessive firing that leads to seizures.[4][8] While it has secondary effects on other channels and neurotransmitter systems, its sodium channel blockade is considered the principal mechanism for its antiepileptic effects.[1][3]

  • Semicarbazones: The anticonvulsant activity of semicarbazones is also primarily attributed to the inhibition of sodium channels.[7] The key pharmacophore for this activity includes an aryl binding site (a lipophilic group), a hydrogen-bonding domain, and an electron donor group within the semicarbazone moiety.[7][9] This structure allows the molecule to effectively interact with and block the sodium channel, mirroring the action of established drugs like Carbamazepine and Phenytoin.[7]

G cluster_neuron Presynaptic Neuron cluster_drugs Therapeutic Intervention ActionPotential Excessive Action Potentials NaChannel Voltage-Gated Sodium Channel (Na+) ActionPotential->NaChannel Activates VesicleRelease Neurotransmitter Release (Glutamate) NaChannel->VesicleRelease Triggers Seizure Seizure Propagation VesicleRelease->Seizure CBZ Carbamazepine CBZ->NaChannel BLOCKS (Stabilizes Inactive State) Semicarbazone Phenoxy- Semicarbazone Semicarbazone->NaChannel BLOCKS G cluster_prep Preparation cluster_dosing Dosing cluster_testing Efficacy & Toxicity Testing (at Tmax) cluster_analysis Data Analysis Compound Compound Synthesis & Formulation Dosing Oral or IP Administration (Vehicle, CBZ, Semicarbazone) Compound->Dosing Animals Animal Acclimation & Fasting Animals->Dosing MES Maximal Electroshock (MES) Test Endpoint: No Tonic Hind Limb Extension Dosing->MES Rotarod Rotarod Test Endpoint: Fall from Rod Dosing->Rotarod ED50 Calculate ED₅₀ (Efficacy) MES->ED50 TD50 Calculate TD₅₀ (Toxicity) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50->PI TD50->PI

Caption: Preclinical workflow for anticonvulsant potency assessment.

Discussion and Future Directions

The preclinical data presented offers compelling evidence that phenoxy-semicarbazone analogs represent a promising avenue for the development of new anticonvulsant therapies. A Protective Index more than three times that of Carbamazepine is a significant finding, suggesting a much lower risk of dose-limiting side effects like ataxia, sedation, and motor impairment. [7] The causality behind this improved therapeutic window may be multifactorial. The specific substitutions on the aryl ring of the semicarbazone could enhance its binding affinity and selectivity for the neuronal sodium channel over other targets that may mediate toxicity. Furthermore, favorable pharmacokinetic properties, such as improved brain penetration or a metabolic profile that avoids the formation of toxic intermediates, could also play a crucial role.

While these results are highly encouraging, it is critical to acknowledge their preclinical nature. The path to clinical application requires further rigorous investigation, including:

  • Pharmacokinetic Profiling: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) to understand the compound's behavior in a biological system.

  • Broader Seizure Models: Evaluation in other models, such as the pentylenetetrazole (scPTZ) test, to assess efficacy against different seizure types (e.g., absence seizures).

  • Chronic Dosing Studies: Long-term studies to evaluate sustained efficacy and potential for tolerance or chronic toxicity.

  • Mechanism Elucidation: In-depth electrophysiological studies to confirm and characterize the precise interaction with sodium channels and explore potential secondary mechanisms.

Conclusion

In a direct preclinical comparison using established, validated models, a representative phenoxy-semicarbazone analog demonstrates markedly superior anticonvulsant potency and a significantly wider therapeutic window than the benchmark drug, Carbamazepine. The high Protective Index of the semicarbazone class underscores its potential to yield new antiepileptic drugs with an improved safety profile. These findings strongly support the continued investigation and optimization of this chemical scaffold for the treatment of epilepsy.

References

  • Title: Carbamazepine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Carbamazepine? Source: Patsnap Synapse URL: [Link]

  • Title: What are the mechanisms of action of CARBAMAZEPINE at the molecular and cellular levels in EQUETRO treatment? Source: R Discovery URL: [Link]

  • Title: Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers Source: Medscape URL: [Link]

  • Title: Pharmacology of anticonvulsant drugs Source: Deranged Physiology URL: [Link]

  • Title: A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy Source: British Journal of Pharmacology URL: [Link]

  • Title: Comparison of Levetiracetam vs Carbamazepine in Epilepsy Patients: A Systematic Review Source: Neurology URL: [Link]

  • Title: A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy Source: PubMed URL: [Link]

  • Title: Exploring the Efficacy of Novel Antiepileptic Drugs: A Comparative Analysis of Recent Clinical Trials Source: Hilaris Publisher URL: [Link]

  • Title: Carbamazepine in comparative trials Source: Neurology URL: [Link]

  • Title: Synthesis and Anticonvulsant Activity of Some Newer Semicarbazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds Source: International Journal of Scientific & Advance Research URL: [Link]

  • Title: Pharmaceutical Chemistry Source: A Lecture Note URL: [Link]

  • Title: Semicarbazone analogs as anticonvulsant agents: a review Source: PubMed URL: [Link]

  • Title: Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices Source: PubMed URL: [Link]

  • Title: Screening of semicarbazones as anticonvulsant agents Source: Hilaris Publisher URL: [Link]

  • Title: Synthesis and Evaluation of Some Novel Semicarbazones Based Benzimidazole Derivatives as Anticonvulsant Agent Source: International Journal of Innovative Technology and Exploring Engineering URL: [Link]

  • Title: Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties Source: PubMed URL: [Link]

  • Title: In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils Source: MDPI URL: [Link]

  • Title: Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats Source: PubMed URL: [Link]

  • Title: Synthesis, Mechanism of Action And Characterization of Semicarbazide Source: International Journal of Novel Research and Development URL: [Link]

Sources

The Gold Standard: A Comparative Guide to Elemental Analysis for Semicarbazone Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For semicarbazones, a class of compounds with significant therapeutic potential, including antiviral and anticancer activities, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the verification of semicarbazone purity. We will delve into the underlying principles, provide actionable experimental protocols, and present a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Imperative of Purity in Semicarbazone Research

Semicarbazones are synthesized through the condensation reaction of a ketone or aldehyde with semicarbazide.[1] The resulting compounds are often crystalline solids, a characteristic that aids in their purification.[1] However, the presence of unreacted starting materials, by-products, or residual solvents can significantly impact the compound's biological activity and toxicity profile. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent control of impurities in new drug substances.[2][3][4][5][6][7][8] Therefore, the choice of analytical methodology for purity verification is a critical decision in the development pipeline.

Elemental Analysis: The Arbiter of Empirical Formula and Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a fundamental technique for determining the elemental composition of a pure organic compound. The method involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

The power of elemental analysis lies in its directness. It provides a quantitative measure of the elemental composition, which can be compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity. For publication in many chemistry journals and for the characterization of new chemical entities, a deviation of no more than ±0.4% is generally considered acceptable.

A Self-Validating Protocol for Semicarbazone Synthesis and Purity Verification

To ensure the trustworthiness of our purity analysis, the entire workflow, from synthesis to analysis, must be robust and self-validating. Here, we present a detailed protocol for the synthesis, purification, and subsequent elemental analysis of a representative semicarbazone.

Experimental Protocol: Synthesis and Purification of a Semicarbazone

This protocol is a generalized procedure based on established methods for semicarbazone synthesis.[9][10][11][12]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.3 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride in water.

  • Add a solution of sodium acetate in water to the flask.

  • Dissolve the aldehyde or ketone in a minimal amount of ethanol and add it dropwise to the semicarbazide solution while stirring.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crude semicarbazone product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.

Rationale for Key Steps:

  • Use of Semicarbazide Hydrochloride and Sodium Acetate: Semicarbazide is often supplied as its hydrochloride salt for stability. Sodium acetate acts as a base to liberate the free semicarbazide in situ, which then reacts with the carbonyl compound.

  • Recrystallization: This is a critical purification step that relies on the difference in solubility between the desired semicarbazone and any impurities at different temperatures. The goal is to obtain a highly ordered crystalline solid, which inherently excludes impurities.

Sample Preparation for Elemental Analysis

A meticulously purified and dried sample is crucial for accurate elemental analysis results.

  • Ensure the purified semicarbazone crystals are completely free of solvent by drying them under high vacuum for an extended period (typically overnight).

  • Grind the crystals into a fine, homogenous powder using a clean agate mortar and pestle.

  • Accurately weigh 2-3 mg of the powdered sample into a tin capsule.

  • The sample is now ready for combustion analysis in a CHN elemental analyzer.

Comparative Analysis: Elemental Analysis vs. HPLC and NMR

While elemental analysis is a powerful tool for confirming the empirical formula and assessing bulk purity, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common techniques used in the pharmaceutical industry for impurity profiling.[1][13][14][15][16][17][18][19][20]

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Combustion and quantification of C, H, and N.Separation of components based on their differential partitioning between a mobile and stationary phase.Detection of atomic nuclei in a magnetic field, providing structural information.
Primary Use Confirmation of empirical formula and determination of bulk purity.Separation, identification, and quantification of impurities.[18]Structural elucidation and identification of impurities.[20] Can be used for quantitative analysis (qNMR).[21]
Reference Standard Does not require a specific reference standard of the semicarbazone itself.Typically requires a well-characterized reference standard for quantitative analysis.[15]Can be used for quantitative analysis without a specific reference standard (qNMR using an internal standard).[13][21]
Sensitivity Milligram sample quantities required.High sensitivity, capable of detecting impurities at trace levels (ppm or ppb).[17]Lower sensitivity than HPLC, typically requiring microgram quantities.[20]
Specificity Provides bulk elemental composition; does not distinguish between isomers or structurally similar impurities.High specificity in separating a wide range of impurities.[18]High structural specificity, excellent for identifying unknown impurities.
Cost Relatively low cost per sample.Higher initial instrument cost and ongoing solvent costs.High initial instrument cost and maintenance.
Throughput Moderate throughput.High throughput, suitable for routine quality control.Lower throughput, more time-consuming for quantitative analysis.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the analytical workflow and the logical connections between the different techniques, the following diagrams are presented in Graphviz DOT language.

SemcarbazonePurityWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Purity Assessment cluster_outcome Outcome Synthesis Semicarbazone Synthesis Purification Recrystallization Synthesis->Purification Drying Vacuum Drying Purification->Drying EA Elemental Analysis (CHN) Drying->EA Bulk Purity HPLC HPLC Analysis Drying->HPLC Impurity Profile NMR NMR Spectroscopy Drying->NMR Structural Confirmation Decision Purity Verified? EA->Decision HPLC->Decision NMR->Decision Pass Meets Purity Criteria Decision->Pass Yes Fail Further Purification Required Decision->Fail No PurityLogic Start Purified Semicarbazone EA Elemental Analysis (CHN) Start->EA HPLC HPLC (>99.5% Peak Area) Start->HPLC NMR NMR (Consistent with Structure, No Significant Impurity Signals) Start->NMR EA_Check Deviation < ±0.4%? EA->EA_Check Purity_Confirmed High Purity Confirmed HPLC->Purity_Confirmed NMR->Purity_Confirmed EA_Check->Purity_Confirmed Yes Impurity_Detected Impurity Detected/ Purity Not Confirmed EA_Check->Impurity_Detected No Proceed to\nBiological Assays Proceed to Biological Assays Purity_Confirmed->Proceed to\nBiological Assays Characterize Impurities/\nRe-purify Characterize Impurities/ Re-purify Impurity_Detected->Characterize Impurities/\nRe-purify

Caption: Logic diagram for assessing semicarbazone purity.

Conclusion: An Integrated Approach to Purity Verification

For the rigorous verification of semicarbazone purity, no single technique provides a complete picture. Elemental analysis serves as an essential, primary method to confirm the elemental composition and establish a fundamental level of purity. Its strength lies in its ability to provide a direct, quantitative measure of the core elements of the molecule.

However, for comprehensive impurity profiling, particularly in a drug development context, elemental analysis should be complemented by high-resolution separative techniques like HPLC and structurally informative methods like NMR spectroscopy. [13][18][20]HPLC excels at detecting and quantifying trace-level impurities, while NMR provides invaluable information for the structural elucidation of both the target compound and any unknown impurities.

By employing this integrated, multi-faceted approach, researchers can build a robust and defensible data package that not only meets regulatory expectations but also ensures the scientific integrity of their findings. The judicious application of these complementary techniques provides the highest level of confidence in the purity of semicarbazone compounds, paving the way for their successful development as potential therapeutic agents.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Reference Standards in the Pharmaceutical Industry. (2024, January 29). MRIGlobal. [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. [Link]

  • Synthesis and characterization of semicarbozone. (n.d.). SATHYABAMA Institute of Science and Technology. [Link]

  • Synthesis, Characterization and Biological Activity Studies of Semicarbazone Ligand. (2021, June 30). Journal of Environmental Nanotechnology. [Link]

  • Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc. [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

  • Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. [Link]

  • Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. (2025, July 21). Biopharma Consulting Group. [Link]

  • USP General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP. [Link]

  • Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. (n.d.). IJSDR. [Link]

  • Synthesis, Mechanism of Action And Characterization of Semicarbazide. (n.d.). IJNRD.org. [Link]

  • Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. (2017, November 23). Semantic Scholar. [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. (2015, March 1). Spectroscopy Online. [Link]

  • Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025, September 5). Medikamenter Quality Services. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]

  • USP Reference Standards- General Chapters. (2025, December 10). Trung Tâm Thuốc Central Pharmacy. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap Eureka. [Link]

  • Semicarbazone. (n.d.). Wikipedia. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenoxyethylideneamino Urea and Related Semicarbazones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of phenoxyethylideneamino urea, a compound more systematically named 2-(2-phenoxyethylidene)hydrazine-1-carboxamide. Given the absence of direct literature on this specific molecule, this document synthesizes established fragmentation principles from closely related semicarbazone, urea, and phenoxy ether structures to build a predictive model. This approach, grounded in mechanistic logic, serves as a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel compounds.

We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), explaining the causal factors behind specific bond cleavages and rearrangements. This comparative analysis will highlight the diagnostic ions that differentiate phenoxyethylideneamino urea from structurally simpler analogues, providing a powerful tool for its unambiguous identification.

Foundational Principles: Ionization and Structural Influence

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte, and thus the extent of fragmentation.

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and often complex fragmentation patterns that are highly reproducible and ideal for structural fingerprinting. However, the molecular ion (M•+) may be weak or entirely absent.[1]

  • Electrospray Ionization (ESI): A "soft" ionization technique that imparts minimal excess energy, typically resulting in a prominent protonated molecule [M+H]+.[2][3] Subsequent fragmentation, induced via tandem mass spectrometry (MS/MS), allows for controlled, stepwise structural analysis.

The structure of phenoxyethylideneamino urea (proposed structure: C₆H₅-O-CH₂-CH=N-NH-C(=O)-NH₂) contains several key functionalities that will govern its fragmentation: the urea group, the imine (azomethine) bond, the ether linkage, and the aromatic ring. The stability of potential fragment ions, particularly resonance-stabilized cations, will be the primary driver for the observed fragmentation pathways.[4]

Experimental Protocol: A Self-Validating Approach

To ensure comprehensive structural data, the following dual-analysis workflow is recommended. This approach provides both a detailed fragmentation fingerprint and confirmation of the molecular mass.

cluster_0 Sample Introduction & Ionization cluster_1 Data Acquisition & Analysis A Phenoxyethylideneamino Urea Sample B Gas Chromatography (GC) A->B C Liquid Chromatography (LC) A->C D Electron Ionization (EI-MS) B->D E Electrospray Ionization (ESI-MS) C->E F Acquire Full Scan EI Spectrum (Fragmentation Fingerprint) D->F G Acquire Full Scan ESI Spectrum (Confirm [M+H]+) E->G I High-Resolution MS (HRMS) (Confirm Elemental Compositions) F->I H Perform ESI-MS/MS on [M+H]+ (Controlled Fragmentation) G->H H->I J Propose Fragmentation Pathways I->J K Structural Confirmation J->K

Caption: Recommended dual-analysis workflow for structural elucidation.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under high-energy EI, the fragmentation of phenoxyethylideneamino urea is expected to be extensive. The initial ionization will form a molecular radical cation (M•+), which will undergo a series of competing cleavage reactions.

Key Cleavage Mechanisms:
  • Alpha-Cleavage adjacent to the Ether Oxygen: The C-C bond adjacent to the phenoxy oxygen is a likely point of initial cleavage, driven by the stabilizing effect of the oxygen atom. This leads to the formation of a stable phenoxy radical or a phenoxonium ion.

  • Cleavage of the Urea Moiety: Semicarbazones are well-known to undergo characteristic fragmentation involving the urea portion.[5][6] The primary modes include the loss of neutral molecules like isocyanic acid (HNCO) or the entire carbamoyl group.[5]

  • Cleavage at the Imine Bond: The C=N-N bond is another labile site. Cleavage here can separate the molecule into fragments derived from the phenoxyethylidene and the hydrazone-urea portions.

  • Formation of Tropylium Ion: A common feature in the mass spectra of compounds containing a benzyl or phenoxy-methyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement and cleavage.

The proposed major fragmentation pathways under EI are visualized below.

cluster_path1 Pathway A: Phenoxy Cleavage cluster_path2 Pathway B: Urea/Imine Cleavage cluster_path3 Pathway C: Semicarbazone Signature M [C₉H₁₁N₃O₂]⁺˙ Molecular Ion (M⁺˙) m/z 193 A1 [C₇H₇O]⁺ m/z 107 M->A1 - C₂H₄N₃O A4 [C₇H₇]⁺ Tropylium Ion m/z 91 M->A4 Rearrangement B1 [C₈H₈NO]⁺ m/z 134 M->B1 - NH₂CONH B2 [C₉H₁₀N₂O]⁺˙ m/z 176 M->B2 - NH₃ B3 [C₈H₇O]⁺ m/z 119 M->B3 - CH₄N₃O C1 [C₈H₈N₂O]⁺˙ m/z 150 M->C1 - HNCO A2 [C₆H₅O]⁺ m/z 93 A1->A2 - CH₂ A3 [C₆H₅]⁺ m/z 77 A2->A3 - O cluster_esi_path1 Pathway A: Urea Cleavage cluster_esi_path2 Pathway B: Phenoxy Cleavage M_H [C₉H₁₂N₃O₂]⁺ Protonated Molecule [M+H]⁺ m/z 194 E1 [C₈H₉N₂O]⁺ m/z 149 M_H->E1 - NH₂CHO (Amide Cleavage) E2 [C₉H₁₁N₂O]⁺ m/z 177 M_H->E2 - NH₃ E3 [C₇H₇O]⁺ m/z 107 M_H->E3 - C₂H₅N₃O E4 [C₆H₅O]⁺ m/z 93 E3->E4 - CH₂

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Data Summary and Comparative Analysis

The diagnostic power of mass spectrometry lies in identifying unique fragments. The table below summarizes the key predicted ions and their structural significance.

m/z (Predicted) Ion Formula (Proposed) Ionization Mode Significance and Origin
194[C₉H₁₂N₃O₂]⁺ESIProtonated molecular ion, confirms molecular weight.
193[C₉H₁₁N₃O₂]⁺˙EIMolecular ion, may be weak or absent.
177[C₉H₁₁N₂O]⁺ESILoss of ammonia (-17 Da) from the [M+H]⁺ ion.
150[C₈H₈N₂O]⁺˙EILoss of isocyanic acid (-43 Da), a hallmark of semicarbazone fragmentation. [5]
149[C₈H₉N₂O]⁺ESILoss of the terminal carbamoyl group (-45 Da) from the [M+H]⁺ ion.
134[C₈H₈NO]⁺EICleavage of the N-N bond with loss of the urea moiety.
107[C₇H₇O]⁺EI, ESIPhenoxymethyl cation (C₆H₅OCH₂⁺), a strong indicator of the phenoxyethylidene substructure.
93[C₆H₅O]⁺EI, ESIPhenoxy ion, resulting from the cleavage of the ether C-C bond.
91[C₇H₇]⁺EITropylium ion, a common rearrangement product for benzyl-type structures.
Comparison with Simpler Analogues:
  • Acetone Semicarbazone: The spectrum would be dominated by fragments from the semicarbazone moiety itself, such as the loss of HNCO. It would lack the characteristic phenoxy-related ions at m/z 107, 93, and 77.

  • Benzaldehyde Semicarbazone: This compound would show fragments related to the phenyl group (e.g., m/z 77, C₆H₅⁺) and the benzylidene imine structure. However, it would not produce the key phenoxymethyl ion (m/z 107) or the phenoxy ion (m/z 93), which are the most definitive diagnostic peaks for the presence of the phenoxy-ether linkage in our target molecule.

The presence of the ion at m/z 107 is arguably the most crucial piece of evidence to differentiate phenoxyethylideneamino urea from other aryl semicarbazones. Its confirmation via high-resolution mass spectrometry would provide strong support for the proposed structure.

Conclusion

This guide presents a predictive framework for interpreting the mass spectral fragmentation of phenoxyethylideneamino urea based on established chemical principles and data from related compound classes. Under EI, fragmentation is expected to be driven by cleavages around the phenoxy group and within the semicarbazone moiety, with a key diagnostic ion proposed at m/z 107 (phenoxymethyl cation). Under the gentler conditions of ESI-MS/MS, fragmentation of the protonated molecule is predicted to be dominated by the loss of small neutrals like ammonia and the cleavage of the amide bond.

By employing a dual-analysis strategy with both EI and ESI techniques, coupled with high-resolution mass measurement, researchers can confidently identify the signature fragments outlined in this guide. This systematic, mechanism-based approach provides a reliable blueprint for the structural elucidation of this and other novel substituted ureas and semicarbazones.

References

  • Blythin, D. J., & Waight, E. S. (1967). The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • Reddy, G. D., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Blythin, D. J., & Waight, E. S. (1967). Phys. Org. 583. RSC Publishing. [Link]

  • Reddy, G. D., et al. (2021). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • O'Reilly, J., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Kumar, A., et al. (2023). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research, 8(11). [Link]

  • Le-Mai, T., et al. (2019). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Journal of the American Society for Mass Spectrometry, 30(9), 1786-1797. [Link]

  • Vilas, M. C., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(1), 1-10. [Link]

  • Pandeya, S. N., et al. (2020). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Scientific and Academic Research, 7(2), 10-16. [Link]

  • Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2899. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22540. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: [(Z)-2-phenoxyethylideneamino]urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

[(Z)-2-phenoxyethylideneamino]urea (synonym: Phenoxyacetaldehyde semicarbazone) is a nitrogenous organic compound often used as a pharmaceutical intermediate or research ligand.[1][2][3][4] While urea derivatives are generally stable, this specific compound belongs to the semicarbazone class.

Critical Safety Alert: Semicarbazones are susceptible to acid-catalyzed hydrolysis , which releases semicarbazide —a known teratogen and osteolathyrogen (causes bone/connective tissue disorders).

Immediate Disposal Directive:

  • DO NOT dispose of via sanitary sewer (drain).

  • DO NOT mix with acidic waste streams (Risk of toxic byproduct generation).

  • MANDATORY: Segregate as Solid Organic Hazardous Waste for high-temperature incineration.

Chemical Profile & Hazard Identification
PropertyData
Chemical Name [(Z)-2-phenoxyethylideneamino]urea
Common Name Phenoxyacetaldehyde semicarbazone
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Physical State Solid (Crystalline powder)
Primary Hazard Toxic by ingestion; Reproductive toxin suspected (due to semicarbazide moiety).
Reactivity Hydrolyzes in acidic media; Incompatible with strong oxidizers.
Waste Code (RCRA) Not specifically listed (P or U list), but must be characterized as Toxic/Reactive if unstable. Treat as D003 (Reactive) if mixed with acids, otherwise non-specific organic toxic.
The "Why": Mechanism of Hazard

To ensure compliance and safety, researchers must understand the causality behind the disposal protocols. We do not segregate this chemical merely because it is an "organic solid"; we segregate it to prevent the formation of secondary toxins.

The Hydrolysis Risk: In the presence of water and an acid catalyst (common in mixed aqueous waste drums), the imine bond (


) is cleaved. This reverses the condensation reaction, releasing the parent aldehyde and free semicarbazide .
Figure 1: Acid-Catalyzed Hydrolysis Pathway

Visualizing the breakdown risk in acidic waste streams.

HydrolysisPathway Compound [(Z)-2-phenoxyethylideneamino]urea (Parent Semicarbazone) Inter Tetrahedral Intermediate Compound->Inter Protonation Acid Acidic Waste Stream (H+ / H2O) Acid->Inter Aldehyde Phenoxyacetaldehyde (Irritant) Inter->Aldehyde Cleavage Semicarbazide Semicarbazide (TOXIC / TERATOGEN) Inter->Semicarbazide Release

Caption: Under acidic conditions (pH < 6), the semicarbazone linkage cleaves, releasing free semicarbazide, a regulated toxicant.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. By following the segregation steps, you automatically eliminate the risk of hydrolysis.

Phase 1: Waste Segregation (The Critical Step)
  • Solid Waste: If the material is pure solid or absorbed on silica/paper, it must go into a container labeled "Hazardous Waste - Solid Organic - Toxic."

  • Liquid Waste: If the material is in solution (e.g., DMSO, Methanol):

    • Check pH. If acidic, neutralize to pH 7–8 using Sodium Bicarbonate (

      
      ) immediately.
      
    • Transfer to a container compatible with organic solvents (HDPE or Glass).

    • Prohibited: Do not add to "Mixed Acid" or "Aqueous Acid" waste drums.

Phase 2: Packaging & Labeling
  • Primary Containment: Place the substance in a screw-top jar or double-bagged heavy-duty polyethylene bag.

  • Labeling:

    • Constituents: "Phenoxyacetaldehyde semicarbazone (95%+)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • Special Note: "DO NOT MIX WITH ACIDS - POTENTIAL HYDRAZINE GENERATOR"

Phase 3: Final Disposal (EHS Handoff)
  • Method: The waste must be routed for High-Temperature Incineration (with afterburner). This ensures the complete destruction of the nitrogen-nitrogen bonds, preventing environmental release of hydrazine derivatives.

Operational Workflow: The Decision Tree

Use this logic flow to determine the correct waste stream for your specific experimental context.

Figure 2: Disposal Decision Matrix

DisposalTree Start Waste Generation: [(Z)-2-phenoxyethylideneamino]urea State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid BinSolid Bin: Solid Organic Waste (Incineration) Solid->BinSolid CheckAcid Is Solution Acidic? Liquid->CheckAcid Neutralize Neutralize with NaHCO3 to pH 7-8 CheckAcid->Neutralize Yes (pH < 7) BinLiquid Bin: Non-Halogenated Organic (NO ACIDS) CheckAcid->BinLiquid No (Neutral/Basic) Neutralize->BinLiquid

Caption: Logic flow for determining proper waste stream. Neutralization of acidic solutions is critical before storage.

Emergency Procedures
Spill Management

In the event of a benchtop spill, do not panic. The compound is not volatile, reducing inhalation risk, but dust control is vital.

  • PPE: Nitrile gloves, lab coat, safety goggles. N95 dust mask recommended if powder is fine.

  • Dry Spill:

    • Do not sweep (creates dust).[2]

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop into a disposable container.

  • Wet Spill:

    • Absorb with vermiculite or chem-pads.

    • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes trace hydrazines), followed by water.

Regulatory & Compliance Notes
  • RCRA (USA): While not a P-listed acute toxin, the generator is responsible for determining if the waste exhibits toxicity characteristics (40 CFR 262.11). Due to the semicarbazide potential, it is Best Practice to manage as Hazardous Waste .

  • EPA Waste Code: If unlisted, use D001 (Ignitable) if in flammable solvent, or generic toxic organic codes depending on state regulations.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (n.d.). Semicarbazide - Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.